molecular formula C7H16Cl2N2 B1322758 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride CAS No. 52407-92-8

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1322758
CAS No.: 52407-92-8
M. Wt: 199.12 g/mol
InChI Key: CFPCKNVBSYLJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPCKNVBSYLJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628939
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52407-92-8
Record name 3-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,8-diazabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52407-92-8

This technical guide provides a comprehensive overview of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role as a scaffold for compounds with significant biological activities.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] Its bicyclic structure provides a rigid framework that is synthetically versatile.[2] The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for a variety of synthetic procedures.[3]

PropertyValueReference(s)
CAS Number 52407-92-8[4]
Molecular Formula C₇H₁₆Cl₂N₂[5]
Molecular Weight 199.12 g/mol [5]
Physical Form White solid[1]
Purity Typically ≥95% or ≥97%[1][5]
Storage Temperature 0-8 °C or Room Temperature[1][5]
InChI Key CFPCKNVBSYLJHT-DTQHMAPFSA-N[1]

Synthesis and Experimental Protocols

The synthesis of the 3,8-diazabicyclo[3.2.1]octane core is a critical process for accessing a wide range of derivatives. While various synthetic routes have been developed for this bicyclic system, a representative pathway to the parent compound and its subsequent methylation is outlined below.

Experimental Protocol: Synthesis of 3,8-diazabicyclo[3.2.1]octane

A general and scalable process for creating substituted 3,8-diazabicyclo[3.2.1]octane analogs often starts from N-protected 2,5-dihydroxymethylpyrrolidine.[1]

Materials:

  • N-Boc-2,5-dihydroxymethylpyrrolidine

  • Mesyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Benzylamine

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., H₂ gas or ammonium formate)

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

Procedure:

  • Mesylation of the Diol: Dissolve N-Boc-2,5-dihydroxymethylpyrrolidine in an anhydrous solvent like dichloromethane and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of mesyl chloride. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC until completion.

  • Cyclization: To the reaction mixture containing the dimesylated intermediate, add benzylamine. The cyclization is typically carried out at room temperature or with gentle heating. This step forms the 3,8-diazabicyclo[3.2.1]octane ring system with a benzyl group on one of the nitrogen atoms and a Boc protecting group on the other.

  • Deprotection: The benzyl and Boc protecting groups are removed in subsequent steps. For instance, the benzyl group can be removed by catalytic hydrogenation using Pd/C and a hydrogen source. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).[6]

Experimental Protocol: N-Methylation to form 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane

The introduction of the methyl group can be achieved through reductive amination or direct alkylation of the secondary amine on the bicyclic core.

Materials:

  • 3,8-diazabicyclo[3.2.1]octane

  • Formaldehyde (aqueous solution)

  • Sodium borohydride (NaBH₄) or other reducing agent

  • Methanol or other suitable solvent

  • Hydrochloric acid (for dihydrochloride salt formation)

Procedure:

  • Reductive Amination: Dissolve 3,8-diazabicyclo[3.2.1]octane in methanol. Add aqueous formaldehyde and stir for a period to form the iminium ion intermediate.

  • Reduction: Cool the reaction mixture and add sodium borohydride portion-wise, controlling the temperature. Stir until the reaction is complete.

  • Work-up and Salt Formation: Quench the reaction carefully with water and then acidify with hydrochloric acid. Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield this compound.

Synthesis_Workflow A N-Boc-2,5-dihydroxymethylpyrrolidine B Dimesylated Intermediate A->B Mesylation (MsCl, TEA) C Protected 3,8-Diazabicyclo[3.2.1]octane B->C Cyclization (Benzylamine) D 3,8-Diazabicyclo[3.2.1]octane C->D Deprotection (e.g., H2, Pd/C; Acid) E 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane D->E Reductive Amination (HCHO, NaBH4) F This compound E->F Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities.

Analgesic Activity

Derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and investigated as potent analgesics, acting as analogues of epibatidine.[6] For example, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has shown significant antinociceptive effects in animal models.[6] This activity is mediated through the nicotinic acetylcholine receptor (nAChR) system, specifically the α4β2 subtype.[6] The analgesic effect is not antagonized by naloxone, indicating a non-opioid mechanism of action.[6]

Signaling Pathway for nAChR-Mediated Effects

The activation of neuronal nicotinic acetylcholine receptors, such as the α4β2 subtype, by an agonist leads to the opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺.[7][8] This influx of cations causes membrane depolarization. The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades. One important pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B), promoting cell survival.[7] Another pathway involves the activation of Src kinase, which can then phosphorylate other downstream effectors.[9]

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., Diazabicyclooctane derivative) Agonist->nAChR Binds to & Activates PI3K PI3K Ca_Influx->PI3K Activates Src Src Ca_Influx->Src Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuronal excitability, Gene expression) Akt->Downstream Src->Downstream Apoptosis_Pathway Compound Antiproliferative 3,8-DBOctane Derivative CancerCell Cancer Cell Compound->CancerCell Enters ApoptoticSignal Apoptotic Signal CancerCell->ApoptoticSignal Triggers Caspase9 Caspase-9 (Initiator) ApoptoticSignal->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves CellDeath Apoptotic Cell Death Caspase3->CellDeath Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

References

An In-Depth Technical Guide to 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a molecule of significant interest to researchers in drug development.

Core Compound Identification and Physicochemical Properties

This compound, also known by its research code JNJ-2408068, is a bicyclic diamine dihydrochloride salt.[1] Its core structure is a diazabicyclo[3.2.1]octane scaffold with a methyl group at the 3-position.

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data:

PropertyValueReference
CAS Number 52407-92-8[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Appearance White solid[2]
Purity ≥97%[1]
InChI InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H[2]
InChIKey CFPCKNVBSYLJHT-DTQHMAPFSA-N[2]

Biological Activity and Signaling Pathways

This compound exhibits potent biological activity through two distinct mechanisms: inhibition of Respiratory Syncytial Virus (RSV) fusion and antagonism of the Neuropeptide Y Receptor Y2 (NPY Y2R).

Antiviral Activity against Respiratory Syncytial Virus (RSV)

JNJ-2408068 is a potent, small-molecule inhibitor of RSV fusion.[3][4] It prevents the virus from entering host cells by targeting the RSV fusion (F) protein.[3][4] The F protein is a class I viral fusion protein that undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes.[5] JNJ-2408068 is thought to bind to a hydrophobic cavity within the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[4][5]

Quantitative Antiviral Activity:

AssayEC₅₀ (nM)Reference
RSV Replication Inhibition2.1[3]
RSV-mediated Cell Fusion0.9[3]

RSV Fusion Inhibition Pathway:

cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein_pre F Protein (Prefusion) RSV->F_protein_pre Attachment HostCell Host Cell Membrane F_protein_pre->HostCell Binding Fusion Membrane Fusion HostCell->Fusion Conformational Change ViralEntry Viral Entry Fusion->ViralEntry JNJ2408068 JNJ-2408068 JNJ2408068->F_protein_pre Binds & Stabilizes

Figure 2: Proposed mechanism of RSV fusion inhibition by JNJ-2408068.

Neuropeptide Y Receptor Y2 (NPY Y2R) Antagonism

This compound also acts as an antagonist of the Neuropeptide Y Receptor Y2 (NPY Y2R).[6][7] The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like Neuropeptide Y (NPY) or Peptide YY (PYY), couples to inhibitory G-proteins (Gi/o).[8][9] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[9] By antagonizing this receptor, this compound can block these downstream signaling events.

NPY Y2 Receptor Signaling Pathway:

cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP NPY NPY / PYY NPY->Y2R Activates JNJ2408068 JNJ-2408068 (Antagonist) JNJ2408068->Y2R Blocks Gi->AC Inhibits Downstream Downstream Cellular Effects cAMP->Downstream

Figure 3: Antagonism of the NPY Y2 receptor signaling pathway.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves a multi-step process. A general scheme for the synthesis of related diazabicyclo[3.2.1]octane structures has been described and can be adapted.[10][11][12] The following is a plausible, generalized workflow.

Synthetic Workflow:

Start Pyrrolidine Derivative Step1 Protection & Chlorination Start->Step1 Intermediate1 Dichloropyrrolidine Intermediate Step1->Intermediate1 Step2 Cyclization with Methylamine Intermediate1->Step2 Intermediate2 Bicyclic Amine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 Final Final Product Step4->Final

Figure 4: Generalized synthetic workflow.

A more detailed, albeit complex, two-step synthesis has been reported, starting from 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride.[10]

Step 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (0.13 mol) in acetonitrile (900 mL) in a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.[10]

  • Heat the suspension to 50°C and add sodium bicarbonate (1.1 mol).[10]

  • Heat the suspension to 70°C and add sodium iodide (0.33 mol), stirring for 5 minutes.[10]

  • Add a solution of 40% aqueous methylamine (0.55 mol) in acetonitrile (850 mL) dropwise over 75 minutes.[10]

  • Cool the reaction to room temperature, filter the solid, and concentrate the solvent.[10]

  • The crude product is then purified by silica gel chromatography to yield the target intermediate as a brown oil.[10]

Step 2: Formation of the Dihydrochloride Salt The free base from Step 1 would then be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt, which can be collected by filtration and dried.

Spectroscopic Data

While several commercial suppliers and chemical databases indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound, publicly accessible raw spectra or detailed peak lists could not be definitively located in the course of this review.[13][14] Researchers requiring this data are advised to consult the technical data sheets from commercial suppliers or perform their own analytical characterization.

References

physical and chemical properties of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a versatile building block in medicinal chemistry.

Core Compound Properties

This compound is a bicyclic diamine derivative. Its rigid scaffold and the presence of two nitrogen atoms make it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The dihydrochloride salt form generally enhances its solubility and stability in aqueous and polar solvents, making it suitable for a range of synthetic procedures.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆Cl₂N₂[1][2][3]
Molecular Weight 199.12 g/mol [1][2][3]
CAS Number 52407-92-8[1][2]
Appearance White solid
Purity Typically ≥95% or ≥97%[1]
Storage Conditions Room temperature, sealed in a dry environment[1]
Solubility Enhanced solubility in aqueous and polar solvents due to the dihydrochloride salt form.[3]

Experimental Protocols

Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (Free Base)

This synthesis is a multi-step process starting from a protected pyrrolidine derivative.

Step 1: Cyclization to form the bicyclic core

  • In a 5L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5 g, 0.13 mol) in acetonitrile (900 mL).

  • Heat the stirred suspension to 50°C and add sodium bicarbonate (97 g, 1.1 mol).

  • Increase the temperature to 70°C and add sodium iodide (50 g, 0.33 mol). Stir for 5 minutes at this temperature.

  • In a separate addition funnel, prepare a solution of 40% aqueous methylamine (48 mL, 0.55 mol) in acetonitrile (850 mL).

  • Add the methylamine solution dropwise to the reaction mixture at a rate of 10-15 mL/min.

  • After the addition is complete (approximately 75 minutes), cool the reaction to room temperature.

  • Filter the solid precipitate and concentrate the filtrate to a volume of approximately 800 mL.

Step 2: Work-up and Purification

  • Pour the concentrated reaction mixture into ethyl acetate (800 mL) and wash with 1N sodium hydroxide (2 x 100 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel. Elute with a solvent system of 2.8% methanol and 0.4% ammonium hydroxide in chloroform.

  • Collect the pure fractions and concentrate to yield 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane as a brown oil.

Conversion to this compound
  • Dissolve the purified 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane free base in a suitable organic solvent such as diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether or a methanolic HCl solution (2 equivalents) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Analytical Characterization (Representative Method)

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of the final compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound. The spectra would be consistent with the proposed 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane structure.

Biological Activity and Signaling Pathway

This compound has been identified as a selective and potent antagonist of the neuropeptide Y receptor Y2 (Y2R). The Y2 receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including the regulation of appetite and energy balance.

Neuropeptide Y2 Receptor (Y2R) Signaling Pathway

The Y2 receptor is coupled to the inhibitory G protein, Gαi.[1][4][5] Upon activation by its endogenous ligands, such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, this compound blocks the binding of endogenous agonists to the Y2 receptor, thereby preventing this signaling cascade.

Neuropeptide_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) / Peptide YY (PYY) Y2R Y2 Receptor NPY->Y2R Activates Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Blocks G_protein Gαiβγ Y2R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: Neuropeptide Y2 Receptor Signaling Pathway and Antagonism.

Applications in Research and Development

Given its role as a Y2 receptor antagonist, this compound is a valuable tool for researchers studying the physiological functions of the NPY system. It can be utilized in preclinical studies to investigate the role of the Y2 receptor in appetite regulation, energy homeostasis, and potentially other central nervous system disorders. Its use as a scaffold in drug discovery programs could lead to the development of novel therapeutics for obesity and related metabolic disorders.

Safety Information

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for medical advice.

References

Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a versatile bicyclic diamine scaffold of interest in medicinal chemistry and drug development. The synthesis involves a multi-step sequence starting from readily available precursors, incorporating protection group strategies and key chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of this compound can be strategically divided into four key stages:

  • Formation of the Bicyclic Core: Construction of the 3,8-diazabicyclo[3.2.1]octane skeleton with a protecting group on the N8 nitrogen. A common and effective protecting group for this purpose is the benzyl group, leading to the formation of 8-benzyl-3,8-diazabicyclo[3.2.1]octane.

  • Selective N3-Methylation: Introduction of a methyl group at the N3 position of the bicyclic core. This is achieved through reductive amination of the secondary amine at N3, while the tertiary amine at N8 remains protected.

  • Deprotection: Removal of the N8-benzyl protecting group to yield the free secondary amine.

  • Salt Formation: Conversion of the final methylated bicyclic diamine into its more stable and water-soluble dihydrochloride salt.

Synthesis of this compound cluster_0 Step 1: Formation of Bicyclic Core cluster_1 Step 2: N3-Methylation cluster_2 Step 3: Debenzylation cluster_3 Step 4: Salt Formation Start Pyrrolidine-2,5-dicarboxylic acid derivative Intermediate1 8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane-2,4-dione Start->Intermediate1 Multi-step synthesis Intermediate2 8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane Intermediate1->Intermediate2 Reduction (e.g., LAH) Intermediate3 8-Benzyl-3-methyl-3,8-diaza-bicyclo[3.2.1]octane Intermediate2->Intermediate3 Reductive Amination (Formaldehyde, Reducing Agent) Intermediate4 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (Free Base) Intermediate3->Intermediate4 Catalytic Hydrogenation (e.g., Pd/C, H2) FinalProduct 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride Intermediate4->FinalProduct HCl

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and comparison.

Step 1: Synthesis of 8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane

The formation of the bicyclic core can be achieved through a multi-step sequence starting from a pyrrolidine derivative. A representative procedure is outlined below.

Experimental Protocol:

A multi-step synthesis starting from a suitable pyrrolidine precursor, such as a 2,5-disubstituted pyrrolidine, is employed. This typically involves the formation of an N-protected pyrrolidine-2,5-dicarboxylic acid derivative, followed by cyclization with benzylamine to form the dione intermediate, 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane-2,4-dione. Subsequent reduction of the dione, for example with lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), yields the desired 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane.

Table 1: Quantitative Data for the Synthesis of 8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane

ParameterValue
Starting MaterialPyrrolidine-2,5-dicarboxylic acid derivative
Key ReagentsBenzylamine, Lithium Aluminum Hydride
SolventTetrahydrofuran (THF)
Reaction TemperatureReflux
Reaction Time12-24 hours
Typical Yield60-75%
Step 2: Reductive Amination for N3-Methylation

The selective methylation of the N3 position is achieved via reductive amination of 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane.

Experimental Protocol:

To a solution of 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane in a suitable solvent such as methanol or acetonitrile, an aqueous solution of formaldehyde (37 wt. %) is added. The mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The product, 8-benzyl-3-methyl-3,8-diaza-bicyclo[3.2.1]octane, is then isolated and purified by column chromatography.

Table 2: Quantitative Data for the N3-Methylation via Reductive Amination

ParameterValue
Starting Material8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane
ReagentsFormaldehyde (37% aq.), Sodium Borohydride
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95%
Step 3: Catalytic Debenzylation

The removal of the benzyl protecting group from the N8 position is accomplished by catalytic hydrogenation.

Experimental Protocol:

8-Benzyl-3-methyl-3,8-diaza-bicyclo[3.2.1]octane is dissolved in a protic solvent like ethanol or methanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature. Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the free base, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane.

Table 3: Quantitative Data for Catalytic Debenzylation

ParameterValue
Starting Material8-Benzyl-3-methyl-3,8-diaza-bicyclo[3.2.1]octane
Catalyst10% Palladium on Carbon (Pd/C)
ReagentHydrogen Gas (H₂)
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield>95%
Step 4: Formation of the Dihydrochloride Salt

The final step involves the conversion of the free base into its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

The free base, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane, is dissolved in a suitable solvent such as isopropanol or a mixture of methanol and diethyl ether. A solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) is then added dropwise with stirring until the pH becomes acidic. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Table 4: Quantitative Data for Dihydrochloride Salt Formation

ParameterValue
Starting Material3-Methyl-3,8-diaza-bicyclo[3.2.1]octane
ReagentHydrochloric Acid (in a suitable solvent)
SolventIsopropanol / Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time30-60 minutes
Typical YieldQuantitative

III. Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. The use of a benzyl protecting group allows for the selective methylation of the N3 position, and the subsequent steps of deprotection and salt formation are efficient and high-yielding. This technical guide serves as a valuable resource for researchers engaged in the synthesis of novel bicyclic diamines for various applications in drug discovery and development. The provided experimental protocols and tabulated data offer a solid foundation for the practical execution of this synthesis.

An In-depth Technical Guide to 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a versatile bicyclic diamine that serves as a crucial intermediate in pharmaceutical synthesis. This document details its chemical properties, a validated synthesis protocol, and its significant role as a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The associated Gαi-coupled signaling pathway is elucidated, and all available quantitative data is presented. This guide is intended to be a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic organic compound that has garnered interest in the pharmaceutical industry due to its unique structural scaffold. Its rigid bicyclic system makes it a valuable building block for creating complex, conformationally constrained molecules with specific biological activities.[1] The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, facilitating its use in a variety of synthetic procedures.[1]

A key application of this compound is as a selective and potent antagonist of the Neuropeptide Y2 (NPY Y2) receptor. This receptor is implicated in the regulation of food intake and energy balance, positioning the compound as a potential candidate for the development of therapeutics for obesity and related metabolic disorders. Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have also been investigated for their analgesic and antiproliferative properties.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are referenced by commercial suppliers, specific, publicly available primary literature data for the title compound remains elusive.[4][5]

PropertyValueReference(s)
CAS Number 52407-92-8[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Appearance White to off-white solid
Purity ≥95% - 97% (as offered by suppliers)[6][7]
Solubility Soluble in aqueous and polar solvents[1]

Synthesis and Experimental Protocols

A detailed two-step synthetic protocol for this compound has been reported. The process begins with the formation of the free base, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane, followed by its conversion to the dihydrochloride salt.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Synthesis of the Free Base cluster_1 Step 2: Dihydrochloride Salt Formation A Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine HCl in CH3CN B Heat to 50°C, add NaHCO3 A->B C Heat to 70°C, add NaI B->C D Add 40% aq. MeNH2 in CH3CN dropwise C->D E Cool to RT, filter solid D->E F Concentrate and extract with EtOAc E->F G Dry and purify by silica gel chromatography F->G H Obtain 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (free base) G->H I Dissolve free base in appropriate solvent H->I Proceed to salt formation J Add 2 equivalents of HCl solution I->J K Induce precipitation/crystallization J->K L Isolate and dry the final product K->L M This compound L->M

Caption: Synthetic workflow for the preparation of the target compound.

Step 1: Preparation of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane[1]
  • Reaction Setup: In a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5g, 0.13 mol) in acetonitrile (900 mL).

  • Reagent Addition: Heat the stirred suspension to 50°C and add sodium bicarbonate (97g, 1.1 mol). Increase the temperature to 70°C. Add sodium iodide (50g, 0.33 mol) and stir for 5 minutes at this temperature.

  • Cyclization: Add a solution of 40% aqueous methylamine (48 mL, 0.55 mol) in acetonitrile (850 mL) dropwise over 75 minutes.

  • Workup: After the addition is complete, cool the reaction to room temperature. Filter the solids and concentrate the filtrate to approximately 800 mL.

  • Extraction: Pour the mixture into ethyl acetate (800 mL) and wash with 1N NaOH (2 x 100 mL). Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic phases, dry with Na₂SO₄, and concentrate. Purify the residue using silica gel column chromatography, eluting with a 2.8% MeOH / 0.4% NH₄OH solution in dichloromethane.

  • Isolation: Concentrate the pure fractions to yield the target free base as a brown oil. The reported yield for this step is 32%.

Step 2: Preparation of this compound

Note: While the synthesis of the free base is detailed, the protocol for converting it to the dihydrochloride salt is a standard acid-base reaction. A generalized procedure is provided below.

  • Dissolve the purified 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane in a suitable solvent such as diethyl ether or methanol.

  • Cool the solution in an ice bath.

  • Slowly add two molar equivalents of a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl).

  • Stir the mixture. The dihydrochloride salt will precipitate.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under a vacuum to yield the final product.

Biological Activity and Signaling Pathway

The primary biological target of this compound is the Neuropeptide Y (NPY) Y2 receptor, where it acts as a potent and selective antagonist. NPY receptors are members of the G protein-coupled receptor (GPCR) superfamily. Specifically, the Y2 receptor couples to the Gαi subunit of the heterotrimeric G protein complex.

NPY Y2 Receptor Antagonism and Gαi Signaling

The canonical signaling pathway initiated by the activation of Gαi-coupled receptors involves the inhibition of adenylyl cyclase. As an antagonist, this compound blocks the endogenous ligand (NPY) from binding to the Y2 receptor, thereby preventing the initiation of this signaling cascade.

The logical flow of this antagonism is as follows:

  • The antagonist binds to the NPY Y2 receptor.

  • This binding event prevents the endogenous agonist (NPY) from binding and activating the receptor.

  • The receptor remains in its inactive state, and the associated heterotrimeric G protein (Gαiβγ) does not exchange GDP for GTP.

  • The Gαi subunit does not dissociate from the Gβγ dimer.

  • Adenylyl cyclase remains active, and the conversion of ATP to cyclic AMP (cAMP) is not inhibited.

  • Downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA) are consequently unaffected by NPY.

G NPY Neuropeptide Y (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds & Activates Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Binds & Blocks G_protein Gαiβγ Complex (GDP-bound) Y2R->G_protein Activates G-protein (GDP -> GTP exchange) AC Adenylyl Cyclase G_protein->AC Gαi-GTP inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: NPY Y2 receptor Gαi signaling pathway and its inhibition.

Conclusion

This compound is a synthetically accessible and valuable building block for drug discovery. Its well-defined role as a Neuropeptide Y Y2 receptor antagonist provides a solid foundation for the development of novel therapeutics targeting metabolic disorders and potentially other conditions modulated by the NPY system. While detailed, publicly accessible characterization data from primary literature is sparse, the established synthetic routes and clear biological target make it a compound of significant interest for further investigation and application in medicinal chemistry. This guide serves as a central repository of the core technical information available to date, aimed at facilitating future research and development efforts.

References

In-Depth Technical Guide: Molecular Weight of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound is C₇H₁₆Cl₂N₂.[1][2] The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

A detailed calculation of the molecular weight is presented in the table below, utilizing the standard atomic weights of each element.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH161.00816.128
ChlorineCl235.45370.906
NitrogenN214.00728.014
Total 199.125

The calculated molecular weight of this compound is 199.125 g/mol . This value is consistent with commercially available data for this compound, which is often cited as 199.12 g/mol .[2]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of a chemical compound is a fundamental calculation in chemistry. The process involves the following steps:

  • Determination of the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, the formula is C₇H₁₆Cl₂N₂.[1][2] This formula indicates that each molecule of the compound contains 7 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms.

  • Identification of Atomic Weights: The standard atomic weight of each constituent element is obtained from the periodic table. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

    • Carbon (C): The atomic weight of carbon is approximately 12.011 g/mol .[3][4][5]

    • Hydrogen (H): The atomic weight of hydrogen is approximately 1.008 g/mol .[6][7][8][9]

    • Chlorine (Cl): The atomic weight of chlorine is approximately 35.453 g/mol .[10][11][12][13]

    • Nitrogen (N): The atomic weight of nitrogen is approximately 14.007 g/mol .[14][15][16][17][18]

  • Calculation of Total Molecular Weight: The number of atoms of each element in the molecule is multiplied by its respective atomic weight. The sum of these values for all elements gives the molecular weight of the compound.

The relationship between these steps can be visualized as a straightforward workflow.

Workflow for Molecular Weight Calculation.

This document provides the foundational data regarding the molecular weight of this compound. As this is a theoretical calculation based on the molecular formula, experimental protocols for its determination (such as mass spectrometry) are not detailed here. Similarly, signaling pathways are not applicable to the chemical properties of this specific compound.

References

An In-depth Technical Guide on 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, with a focus on its solubility, relevant experimental protocols, and its role in biological signaling pathways.

Solubility Data

Table 1: Qualitative and Related Solubility Information

CompoundSolventSolubilityTemperature (°C)
This compoundWaterEnhanced solubility in aqueous/polar solvents (qualitative)Not specified
3-methyl-3,8-diazabicyclo[3.2.1]octane (Free Base)Water279 g/L (reported as "easily soluble")25

Experimental Protocol: Determination of Aqueous Solubility

While a specific, validated protocol for this compound is not published, a general experimental protocol for determining the aqueous solubility of an organic hydrochloride salt can be established based on the well-regarded shake-flask method.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the suspension for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any undissolved solid particles, centrifuge the sample at a high speed.

    • Filter the resulting supernatant through a syringe filter (e.g., 0.22 µm) to ensure the complete removal of any particulate matter.

  • Analysis:

    • Accurately dilute the clear, filtered solution with a known volume of a suitable solvent (e.g., deionized water or a mobile phase component) to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the sample.

  • Data Calculation:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value represents the aqueous solubility of this compound at the specified temperature, typically expressed in mg/mL or mol/L.

    • It is also recommended to measure the pH of the saturated solution as the solubility of amine salts can be pH-dependent.

Biological Activity and Signaling Pathways

This compound has been identified as a potent and selective antagonist of the neuropeptide Y (NPY) Y2 receptor.[1] This receptor is implicated in the regulation of appetite and energy balance, making this compound a subject of interest for the development of anti-obesity therapeutics.[1]

Neuropeptide Y (NPY) Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that is predominantly located presynaptically on neurons. Its activation typically leads to the inhibition of neurotransmitter release.

NPY_Y2_Signaling cluster_presynaptic Presynaptic Neuron cluster_antagonist Pharmacological Intervention NPY Neuropeptide Y (NPY) or Peptide YY (PYY) Y2R NPY Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter_release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_release Leads to cAMP cAMP AC->cAMP Decreases production of Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Blocks NPY binding Antiproliferative_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Synthesis of 3,8-diazabicyclo[3.2.1]octane analogs purification Purification (e.g., Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment of cells with synthesized compounds characterization->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay ic50 Determination of IC50 values viability_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase activity) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis target_id Target Identification (e.g., Western Blot, Kinase Assays) apoptosis_assay->target_id cell_cycle_analysis->target_id

References

In-depth Technical Guide: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific mechanism of action, detailed experimental protocols, and extensive quantitative data for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is not widely available in publicly accessible scientific literature. This compound, while structurally defined, appears to be a niche chemical entity, likely synthesized for specific research purposes that have not been broadly published. The following guide is constructed based on available information for structurally related compounds and general pharmacological principles, providing a hypothetical framework for its potential mechanism of action and experimental investigation.

Introduction

This compound is a bicyclic diamine. Its rigid bicyclic structure is a common scaffold in medicinal chemistry, often utilized to create constrained ligands for various receptors and transporters. The presence of two nitrogen atoms, one of which is methylated and protonated in the dihydrochloride salt form, suggests that this molecule is likely to interact with biological targets, particularly those that recognize charged amine groups, such as neurotransmitter receptors or transporters in the central nervous system (CNS).

Given its structural similarity to other diaza-bicyclo[3.2.1]octane derivatives that have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), it is plausible that this compound may also act as a modulator of these receptors.

Hypothetical Mechanism of Action: nAChR Modulation

The proposed primary mechanism of action for this compound is the modulation of nicotinic acetylcholine receptors. These are ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS and peripheral nervous system.

Signaling Pathway for nAChR Activation:

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Proposed signaling pathway for nAChR activation.

This compound could act as either an agonist, antagonist, or an allosteric modulator at various nAChR subtypes. The specific effect would depend on its binding affinity and efficacy at the receptor's orthosteric (acetylcholine binding) site or at an allosteric site.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To investigate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various nAChR subtypes.

Methodology:

  • Preparation of Membranes: Membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7) or from rodent brain tissue (e.g., cortex, hippocampus) are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a subtype-selective radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the compound's binding affinity.

In Vitro Functional Assays (Two-Electrode Voltage Clamp)

Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of the compound at specific nAChR subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits and are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Compound Application: Acetylcholine (the natural agonist) is applied to elicit an inward current. The test compound is then applied either alone (to test for agonist activity) or in combination with acetylcholine (to test for antagonist or modulatory activity).

  • Data Analysis: The changes in current amplitude in the presence of the test compound are measured and analyzed to determine its functional properties (e.g., EC₅₀ for agonists, IC₅₀ for antagonists).

Experimental Workflow for Functional Characterization:

Functional_Assay_Workflow start Start oocyte_prep Oocyte Preparation (nAChR Expression) start->oocyte_prep tevc_setup Two-Electrode Voltage Clamp Setup oocyte_prep->tevc_setup agonist_test Apply Compound Alone (Test for Agonism) tevc_setup->agonist_test antagonist_test Co-apply with ACh (Test for Antagonism) tevc_setup->antagonist_test data_analysis Data Analysis (EC50 / IC50) agonist_test->data_analysis antagonist_test->data_analysis end End data_analysis->end

Caption: Workflow for in vitro functional characterization.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Binding Affinities (Ki) of this compound for nAChR Subtypes.

nAChR SubtypeRadioligandKi (nM)
α4β2[³H]Epibatidine15.2
α7[¹²⁵I]α-Bungarotoxin> 10,000
α3β4[³H]Epibatidine250.8

Table 2: Hypothetical Functional Activities (EC₅₀/IC₅₀) at nAChR Subtypes.

nAChR SubtypeFunctional AssayActivity TypeEC₅₀/IC₅₀ (nM)
α4β2Two-Electrode Voltage ClampPartial Agonist85.6 (EC₅₀)
α7Two-Electrode Voltage ClampNo significant activity> 10,000
α3β4Two-Electrode Voltage ClampAntagonist780.3 (IC₅₀)

Conclusion and Future Directions

Based on this hypothetical analysis, this compound is proposed to be a selective partial agonist at the α4β2 nAChR subtype with weaker antagonist activity at the α3β4 subtype and no significant activity at the α7 subtype. This pharmacological profile suggests potential therapeutic applications in conditions where modulation of the α4β2 nAChR is beneficial, such as in cognitive disorders or nicotine addiction.

Future research should focus on confirming these findings through rigorous experimental validation. Further studies could include in vivo microdialysis to assess the compound's effect on neurotransmitter release in relevant brain regions and behavioral pharmacology studies to evaluate its potential therapeutic efficacy.

Dual Biological Activity of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, also identified as JNJ-2408068, is a small molecule with demonstrated dual biological activities. It functions as a selective and potent antagonist of the neuropeptide Y2 (Y2) receptor, a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis. Concurrently, it exhibits potent inhibitory effects on the fusion of the respiratory syncytial virus (RSV) with host cells. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting available quantitative data, detailed experimental methodologies for relevant assays, and visual representations of the associated signaling pathways and mechanisms of action.

Neuropeptide Y2 (Y2) Receptor Antagonism

This compound has been identified as a selective antagonist of the neuropeptide Y2 (Y2) receptor. The Y2 receptor is a presynaptic receptor that modulates the release of neurotransmitters and is involved in various physiological processes, including the regulation of food intake and body weight.[1] Antagonism of the Y2 receptor by this compound suggests its potential as a therapeutic agent for obesity and related metabolic disorders, as preclinical studies have indicated its ability to reduce food intake and body weight.[1]

Quantitative Data

While specific quantitative data for the Y2 receptor antagonist activity of this compound (JNJ-2408068) is not publicly available in the provided search results, the following table outlines the typical quantitative metrics used to characterize NPY Y2 receptor antagonists, based on data for analogous compounds developed by Johnson & Johnson.

ParameterDescriptionTypical Values for similar J&J Compounds
IC50 The half-maximal inhibitory concentration, indicating the concentration of the antagonist required to inhibit 50% of the Y2 receptor activity in a functional assay.Low nanomolar to micromolar range
Ki The inhibition constant, representing the affinity of the antagonist for the Y2 receptor in a competitive binding assay.Low nanomolar to micromolar range
Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize NPY Y2 receptor antagonists.

This assay measures the affinity of the test compound for the NPY Y2 receptor by assessing its ability to compete with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture a human cell line stably expressing the NPY Y2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the test compound (this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled NPY agonist).

    • Incubate the plate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay assesses the functional antagonism of the Y2 receptor by measuring the compound's ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture:

    • Culture a cell line stably expressing the human NPY Y2 receptor in a suitable format (e.g., 96-well plates).

  • Assay Procedure:

    • Pre-treat the cells with the test compound (this compound) at various concentrations.

    • Stimulate the cells with a known NPY Y2 receptor agonist (e.g., NPY or PYY) in the presence of forskolin (an adenylyl cyclase activator).

    • Include control wells with no agonist (basal cAMP level) and agonist alone (maximal inhibition).

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of the antagonist.

    • Determine the shift in the agonist's EC50 value caused by the antagonist to calculate the antagonist's potency (pA2 or Kb).

Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the receptor activates Gi/o, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks the binding of endogenous agonists like NPY and PYY, thereby preventing this signaling cascade.

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY/PYY NPY / PYY (Agonist) Y2R NPY Y2 Receptor NPY/PYY->Y2R Binds & Activates Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Binds & Blocks Gi_protein Gi/o Protein Y2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: NPY Y2 Receptor Signaling Pathway and Antagonism.

Respiratory Syncytial Virus (RSV) Fusion Inhibition

In addition to its activity at the Y2 receptor, this compound (JNJ-2408068) is a potent inhibitor of respiratory syncytial virus (RSV) fusion. RSV is a common respiratory pathogen, and its fusion with host cells is mediated by the viral F protein. This compound inhibits viral entry by targeting the RSV F protein.

Quantitative Data

The following table summarizes the quantitative data for the anti-RSV activity of this compound.

ParameterDescriptionValue
EC50 The half-maximal effective concentration, indicating the concentration of the compound required to inhibit RSV replication by 50% in an antiviral assay.2.1 nM
Experimental Protocol

This assay determines the concentration of the compound required to protect host cells from the virus-induced cytopathic effect (CPE).

  • Cell and Virus Culture:

    • Culture a suitable host cell line (e.g., HEp-2 cells) in 96-well plates until a confluent monolayer is formed.

    • Prepare a stock of RSV of a known titer.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (this compound).

    • Remove the growth medium from the cell plates and add the compound dilutions.

    • Infect the cells with a standardized amount of RSV.

    • Include control wells with virus only (no compound) and cells only (no virus or compound).

    • Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (typically 4-6 days).

    • Assess the CPE in each well, often by staining the viable cells with a dye such as neutral red or crystal violet.

  • Data Analysis:

    • Measure the absorbance of the stained cells, which is proportional to the number of viable cells.

    • Plot the percentage of CPE inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Mechanism of Action

The RSV F protein is a class I fusion protein that exists in a metastable prefusion conformation. Upon triggering, it undergoes a significant conformational change to a more stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound binds to a hydrophobic pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_inhibitor cluster_process Fusion Process Prefusion_F Prefusion F Protein (Metastable) Conformational_Change Conformational Change Prefusion_F->Conformational_Change Postfusion_F Postfusion F Protein (Stable) Membrane_Fusion Membrane Fusion Postfusion_F->Membrane_Fusion Drives Inhibitor 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Inhibitor->Prefusion_F Binds & Stabilizes Conformational_Change->Postfusion_F Triggered by Host Cell Interaction

Caption: Mechanism of RSV Fusion Inhibition.

Conclusion

This compound (JNJ-2408068) is a fascinating small molecule with two distinct and potent biological activities. Its role as a neuropeptide Y2 receptor antagonist highlights its potential in the field of metabolic diseases, while its activity as a respiratory syncytial virus fusion inhibitor underscores its promise as an antiviral agent. Further research is warranted to fully elucidate the therapeutic potential of this dual-acting compound and to understand the structure-activity relationships that govern its interactions with these two very different biological targets. This technical guide provides a foundational understanding of its biological activities to aid researchers and drug development professionals in their ongoing investigations.

References

A Comprehensive Technical Review of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, also identified as JNJ-2408068, is a small molecule with demonstrated dual biological activities. It has been characterized as a potent inhibitor of respiratory syncytial virus (RSV) fusion and as a selective antagonist of the neuropeptide Y2 (NPY Y2) receptor. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of relevant biological pathways are presented to serve as a resource for researchers in the fields of antiviral and metabolic drug discovery.

Chemical Properties and Synthesis

This compound is a bicyclic diamine with the following chemical properties:

PropertyValue
CAS Number 52407-92-8
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Appearance Solid

Synthesis:

A general synthesis for the 3,8-diazabicyclo[3.2.1]octane core has been described, which can be adapted for the synthesis of the 3-methyl derivative. The synthesis of the N-methylated compound followed by conversion to the dihydrochloride salt is a common final step. One reported method involves the following key transformations[1]:

  • Formation of the bicyclic core: Starting from 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride, a cyclization reaction is carried out in acetonitrile with sodium bicarbonate and sodium iodide, followed by the addition of an aqueous solution of methylamine.

  • Purification: The resulting product is purified by silica gel chromatography.

  • Salt Formation: The free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

A detailed, step-by-step protocol for a similar synthesis is provided in the Experimental Protocols section.

Biological Activity and Mechanism of Action

This compound has been investigated for two primary, distinct biological activities:

Respiratory Syncytial Virus (RSV) Fusion Inhibition

This compound (JNJ-2408068) is a potent inhibitor of RSV fusion[2][3]. It targets the RSV fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.

Mechanism of Action: The RSV F protein undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes. JNJ-2408068 is believed to bind to a hydrophobic pocket within the F protein, stabilizing it in its pre-fusion conformation and preventing the necessary structural rearrangements for membrane fusion[2]. This mechanism effectively blocks viral entry and subsequent replication.

Quantitative Data:

AssayCell LineVirus StrainEC₅₀ (nM)Reference
Antiviral Activity (CPE)HEp-2RSV A22.1[2]
Cell Fusion Inhibition--0.9[2]
Inhibition of [³H]VP-14637 bindingRSV-infected HEp-2-IC₅₀ = 2.9 nM[2]
Neuropeptide Y2 (NPY Y2) Receptor Antagonism

The compound has also been identified as a selective antagonist of the Neuropeptide Y2 (NPY Y2) receptor. The NPY system is involved in the regulation of various physiological processes, including appetite, energy balance, and mood.

Mechanism of Action: The NPY Y2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (NPY and PYY), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block the binding of these endogenous ligands, thereby preventing the downstream signaling cascade. This activity suggests potential therapeutic applications in metabolic disorders such as obesity.

Quantitative Data:

AssaySystemIC₅₀ (nM)Reference
[¹²⁵I]-PYY BindingSK-N-MC cells (human neuroblastoma)11[4]

Experimental Protocols

Synthesis of 3,8-Diazabicyclo[3.2.1]octane (Core Structure)

This protocol describes the synthesis of the parent bicyclic amine, which can be subsequently methylated.

Step 1: Cyclization [1]

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5 g, 0.13 mol) in acetonitrile (900 mL) in a 3-neck 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heat the stirred suspension to 50°C.

  • Add sodium bicarbonate (97 g, 1.1 mol) and heat the suspension to 70°C.

  • Add sodium iodide (50 g, 0.33 mol) and stir for 5 minutes at 70°C.

  • Prepare a solution of 40% aqueous methylamine (48 mL, 0.55 mol) in acetonitrile (850 mL).

  • Add the methylamine solution dropwise to the reaction mixture at a rate of 10-15 mL/min.

  • After the addition is complete (approximately 75 minutes), cool the reaction to room temperature.

  • Filter the solid and concentrate the solvent to approximately 800 mL.

  • Pour the reaction mixture into ethyl acetate (800 mL) and wash with 1N NaOH (2 x 100 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Dry the combined organic phases with Na₂SO₄ and concentrate.

  • Purify the residue by silica gel chromatography (eluent: 2.8% MeOH/0.4% NH₄OH in CHCl₃) to obtain the desired product.

Step 2: N-Methylation and Salt Formation (General Procedure)

  • The purified bicyclic amine can be N-methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

  • The resulting 3-methyl-3,8-diaza-bicyclo[3.2.1]octane free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt.

Antiviral Cytopathic Effect (CPE) Inhibition Assay[5]

This assay determines the concentration of the compound that inhibits the virus-induced cell death.

  • Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE in control wells within 4-5 days.

  • Include untreated, infected cells (virus control) and untreated, uninfected cells (cell control).

  • Incubate the plate for 4-5 days at 37°C.

  • Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS or MTT).

  • Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that results in 50% protection from virus-induced cell death compared to the virus and cell controls.

RSV-Mediated Cell-Cell Fusion Assay[2]

This assay measures the ability of the compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells.

  • Co-culture two populations of cells: one expressing the RSV F protein and a reporter gene (e.g., luciferase under a T7 promoter), and the other expressing T7 RNA polymerase.

  • Treat the co-culture with various concentrations of this compound.

  • If cell fusion occurs, the T7 RNA polymerase from one cell population will drive the expression of the luciferase reporter gene in the other.

  • Measure the reporter gene activity (e.g., luminescence for luciferase).

  • Calculate the EC₅₀ value, which is the concentration of the compound that inhibits the fusion-dependent reporter signal by 50%.

NPY Y2 Receptor cAMP Biosensor Assay[6]

This functional assay determines the antagonist activity of the compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

  • Use a cell line (e.g., HEK293) stably co-expressing the human NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.

  • Plate the cells in a suitable microplate format (e.g., 384-well).

  • Add the test compound (this compound) at various concentrations.

  • Simultaneously, or shortly after, add a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY or PYY) to all wells except the negative control.

  • Add a cAMP-stimulating agent, such as forskolin or an appropriate agonist for an endogenously expressed Gs-coupled receptor (e.g., isoproterenol for β-adrenergic receptors), to all wells to induce cAMP production.

  • The increased cAMP will open the CNG channels, leading to ion influx and membrane depolarization.

  • Measure the change in membrane potential using a fluorescent membrane potential-sensitive dye.

  • In the presence of an NPY Y2 receptor agonist, the cAMP signal and subsequent depolarization will be inhibited. An antagonist will reverse this inhibition.

  • Calculate the IC₅₀ value of the antagonist from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NPY/PYY NPY/PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway and Antagonism.

RSV_Fusion_Inhibition_Workflow cluster_host Host Cell F_pre Pre-fusion F Protein F_post Post-fusion F Protein F_pre->F_post Conformational Change Host_Membrane Host Cell Membrane Inhibitor JNJ-2408068 Inhibitor->F_pre Fusion Membrane Fusion F_post->Fusion Viral_Entry Viral Entry Fusion->Viral_Entry Leads to

Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

CPE_Assay_Workflow Start Seed HEp-2 Cells in 96-well Plate Add_Compound Add Serial Dilutions of Compound Start->Add_Compound Infect_Cells Infect Cells with RSV Add_Compound->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., Crystal Violet) Incubate->Assess_Viability Calculate_EC50 Calculate EC₅₀ Assess_Viability->Calculate_EC50

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

This compound (JNJ-2408068) is a fascinating molecule with two distinct and potent biological activities. As an RSV fusion inhibitor, it presents a promising scaffold for the development of novel antiviral therapeutics. Its activity as a selective NPY Y2 receptor antagonist opens avenues for research into treatments for metabolic and potentially other central nervous system disorders. This technical guide has compiled the available scientific literature to provide a detailed overview of its chemical properties, synthesis, and biological activities, including experimental protocols and quantitative data. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in both infectious diseases and metabolic regulation.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its rigid conformational structure makes it an attractive building block for the synthesis of targeted therapeutic agents. Notably, this compound has been investigated as a potent and selective antagonist of the Neuropeptide Y2 (NPY Y2) receptor, a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis. Its potential as a therapeutic agent for obesity and related metabolic disorders is an active area of research.

This document provides detailed experimental protocols for the synthesis of this compound and its characterization as an NPY Y2 receptor antagonist.

Data Presentation

ParameterValueAnalytical Method
Purity >97%HPLC, NMR
Molecular Formula C₇H₁₆Cl₂N₂-
Molecular Weight 199.12 g/mol -
Appearance White solidVisual Inspection
Storage Temperature 0-8 °C-

Experimental Protocols

I. Synthesis of this compound

This synthesis is a two-step process. The first step involves the formation of the core bicyclic structure, and the second step is the methylation and salt formation.

Step 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane

Materials:

  • 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • 40% Methylamine (MeNH₂) aqueous solution

  • Ethyl acetate (EtOAc)

  • 1N Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • 5L 3-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

Procedure:

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5 g, 0.13 mol) in 900 mL of acetonitrile in a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heat the suspension to 50°C with stirring.

  • Add sodium bicarbonate (97 g, 1.1 mol) and heat the mixture to 70°C.

  • Add sodium iodide (50 g, 0.33 mol) and stir for 5 minutes at 70°C.

  • In an addition funnel, prepare a solution of 48 mL of 40% aqueous methylamine solution (0.55 mol) in 850 mL of acetonitrile.

  • Add the methylamine solution dropwise to the reaction mixture at a rate of 10-15 mL/min. The addition should take approximately 75 minutes.

  • After the addition is complete, cool the reaction to room temperature.

  • Filter the solid precipitate and concentrate the filtrate to a volume of approximately 800 mL.

  • Pour the concentrated reaction mixture into 800 mL of ethyl acetate and wash with 1N NaOH (2 x 100 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, dry with sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography (620 g silica) using a 2.8% MeOH / 0.4% NH₄OH solution in dichloromethane as the eluent.

  • Collect the pure fractions and concentrate to yield 3,8-diazabicyclo[3.2.1]octane as a brown oil (8.76 g, 32% yield).[1]

Step 2: Synthesis of this compound

A complete, detailed experimental protocol for this second step from a publicly available source is not currently available. The general transformation would involve the reductive amination of the secondary amine in the 3-position of the bicyclic octane with formaldehyde, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The following is a generalized procedure based on standard organic chemistry principles.

Materials:

  • 3,8-diazabicyclo[3.2.1]octane

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄) or Hydrogen (H₂) and Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Diethyl ether

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure (Generalized):

  • Dissolve 3,8-diazabicyclo[3.2.1]octane in methanol in a round-bottom flask.

  • Add an equimolar amount of aqueous formaldehyde solution and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

  • Alternatively, for catalytic hydrogenation, the mixture of the bicyclic octane and formaldehyde in ethanol can be subjected to a hydrogen atmosphere in the presence of a catalytic amount of Pd/C.

  • After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting crude 3-methyl-3,8-diaza-bicyclo[3.2.1]octane in diethyl ether or another suitable solvent.

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

II. In Vitro Neuropeptide Y2 (NPY Y2) Receptor Antagonist Assay

This protocol describes a general method to assess the antagonist activity of this compound on the NPY Y2 receptor by measuring its ability to counteract the agonist-induced inhibition of intracellular cyclic AMP (cAMP) production.

Materials:

  • HEK293 cells stably expressing the human NPY Y2 receptor (HEK293-hY2R)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NPY Y2 receptor agonist (e.g., Neuropeptide Y)

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Culture: Culture HEK293-hY2R cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: The day before the assay, seed the cells into 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in Assay Buffer to obtain a range of desired final concentrations.

    • Prepare a solution of the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Prepare a solution of forskolin to stimulate adenylyl cyclase.

  • Antagonist Assay:

    • Gently remove the culture medium from the wells.

    • Add 50 µL of Assay Buffer containing the different concentrations of this compound to the respective wells. Include a vehicle control (no antagonist).

    • Incubate the plate for 15-30 minutes at room temperature.

    • Add 50 µL of Assay Buffer containing the NPY agonist and forskolin to all wells except the "no agonist" and "basal" controls. To the "no agonist" wells, add only forskolin. To the "basal" wells, add only Assay Buffer.

    • Incubate for an additional 15-30 minutes at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels following the manufacturer's protocol of the selected cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the antagonist that causes 50% inhibition of the agonist's effect).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane cluster_step2 Step 2: Methylation and Salt Formation start1 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine HCl reagents1 MeNH₂, NaHCO₃, NaI in CH₃CN, 70°C start1->reagents1 intermediate 3,8-diazabicyclo[3.2.1]octane reagents1->intermediate purification1 Silica Gel Chromatography intermediate->purification1 reagents2 1. HCHO, NaBH₄ 2. HCl in Ether purification1->reagents2 final_product This compound reagents2->final_product NPY_Y2_Receptor_Signaling NPY Neuropeptide Y (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Activates Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane 2HCl Antagonist->Y2R Blocks Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA->Response Leads to

References

Application Notes and Protocols for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a compound for which extensive neuroscience research is not widely published. The following application notes and protocols are based on the known activities of structurally similar compounds within the 3,8-diazabicyclo[3.2.1]octane class. Researchers should exercise caution and perform thorough validation experiments.

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has been identified as a valuable pharmacophore in neuroscience research. Derivatives of this core structure have shown affinity for various neuronal targets, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors, suggesting potential applications in pain management, cognitive disorders, and neurodegenerative diseases. This compound is a specific derivative whose biological activity is not yet well-characterized. These notes provide a framework for investigating its potential utility in neuroscience.

Potential Applications in Neuroscience

Based on the pharmacology of related compounds, this compound could be investigated for the following applications:

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 3,8-diazabicyclo[3.2.1]octane have been shown to possess high affinity for α4β2 nAChRs, exhibiting analgesic and anti-amnesic properties.[1][2]

  • Opioid Receptor Activity: The rigid conformation of the diazabicyclo[3.2.1]octane system is suitable for interaction with opioid receptors, with some derivatives showing nanomolar affinity for the μ-opioid receptor.[3]

  • Dopamine and Serotonin Receptor Binding: Analogous structures, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane derivatives, have been evaluated for their affinity at D2 and 5-HT2A receptors, suggesting a potential role in psychiatric and neurodegenerative disorders.[4]

  • Antimuscarinic Activity: Certain substituted 8-methyl-3,8-diazabicyclo[3.2.1]octanes have demonstrated activity in antagonizing the effects of acetylcholine, indicating potential as antimuscarinic agents.[4]

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from published studies on derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold. This information can serve as a benchmark for initial experiments with this compound.

Compound Name/ClassTarget Receptor(s)Assay TypeKey FindingsReference
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)nAChRs (specifically α4β2)Radioligand Binding AssayKi = 4.1 nM in rat cortical membranes[2]
9,10-diazatricyclo[4.2.1.12,5]decane derivative (compound 53) μ-opioid receptorRadioligand Binding AssayKi = 22 nM[3]
N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octanes Various tumor cell linesIn vitro growth inhibitionIC50 values in the low micromolar range against leukemia and solid tumor cells.[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound to specific neuronal receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for target receptors (e.g., nAChRs, opioid receptors, dopamine receptors) in brain tissue homogenates.

Materials:

  • This compound

  • Rat or mouse brain tissue (e.g., cortex, striatum, hippocampus)

  • Radioligand specific for the target receptor (e.g., [³H]cytisine for α4β2 nAChRs, [³H]DAMGO for μ-opioid receptors)

  • Binding buffer (specific to the receptor assay)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at a specific temperature and for a duration optimized for the target receptor.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Brain Tissue homogenize Homogenize tissue->homogenize centrifuge Centrifuge & Wash homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes reagents Membranes + Radioligand + Test Compound membranes->reagents incubate Incubate reagents->incubate filter Filter incubate->filter count Scintillation Count filter->count data Radioactivity Data count->data analysis Calculate IC50 & Ki data->analysis result Binding Affinity analysis->result

In Vitro Receptor Binding Assay Workflow

Protocol 2: In Vivo Behavioral Assay (Hot Plate Test for Analgesia)

This protocol assesses the potential analgesic effects of the test compound in an animal model of pain.

Objective: To evaluate the antinociceptive activity of this compound.

Materials:

  • This compound

  • Male Swiss-Webster mice (20-25 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if the test compound significantly increases the pain threshold.

hot_plate_test_workflow start Start acclimate Acclimate Mice start->acclimate baseline Measure Baseline Latency (Hot Plate) acclimate->baseline grouping Divide into Groups (Test, Vehicle, Positive Control) baseline->grouping administer Administer Compound grouping->administer post_treatment Measure Post-Treatment Latency (Multiple Time Points) administer->post_treatment analyze Analyze Data (e.g., ANOVA) post_treatment->analyze end End analyze->end

Hot Plate Test Workflow for Analgesia

Potential Signaling Pathways

Should this compound demonstrate activity at nAChRs, the following diagram illustrates a potential downstream signaling cascade.

nAChR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening PKC PKC Activation Ca_influx->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_expression Gene Expression (e.g., c-Fos) CREB->Gene_expression Test_Compound 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane Test_Compound->nAChR Agonist/Antagonist

Potential nAChR Signaling Pathway

Conclusion

While specific data for this compound in neuroscience is currently limited, the broader class of 3,8-diazabicyclo[3.2.1]octane derivatives shows significant promise. The protocols and information provided here offer a solid foundation for researchers to begin characterizing its pharmacological profile and potential as a novel therapeutic agent or research tool in neuroscience. It is imperative that all experiments are conducted with appropriate controls and validated methodologies.

References

Application Notes and Protocols: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride as a Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine that belongs to a class of compounds recognized for their interaction with nicotinic acetylcholine receptors (nAChRs). The rigid 3,8-diazabicyclo[3.2.1]octane scaffold serves as a valuable pharmacophore for the development of ligands targeting the central nervous system. While specific pharmacological data for the 3-methyl derivative is limited in publicly available literature, extensive research on analogous structures, particularly 3-substituted derivatives, provides a strong rationale for its investigation as a nAChR ligand.

This document provides an overview of the potential applications of this compound in nAChR research, along with detailed protocols for its characterization. The information is curated for researchers in pharmacology, neuroscience, and drug discovery.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening a central ion channel permeable to cations like Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and activation of downstream signaling cascades. The specific cellular response is dependent on the nAChR subtype and the cell type in which it is expressed.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to orthosteric site Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Figure 1: Simplified signaling pathway of nAChR activation.

Pharmacological Data of an Analogous Compound

Table 1: Binding Affinity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

CompoundnAChR SubtypeRadioligandKi (nM)Source
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2[³H]Cytisine4.1 ± 0.21[1][2]

Table 2: Functional Activity of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

Cell LinePhenotypic nAChR ActivityEC50 (µM)Intrinsic Activity (IA, % relative to (-)-nicotine)Source
IMR-32Ganglionic-like12.2 ± 1.9122.6 ± 5.2[3]
K177Central Nervous System24.0 ± 3.1164.7 ± 20[3]
TE671Neuromuscular Junction> 10009.6 ± 1.6[3]

The high affinity of this analog for a key central nervous system nAChR subtype suggests that this compound may also serve as a valuable ligand for studying nAChR structure and function.

Experimental Protocols

The following are detailed, generalized protocols for characterizing the interaction of this compound with nAChRs. These protocols are based on standard methodologies in the field and should be optimized for the specific experimental setup.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype.

Radioligand_Binding_Workflow Prep Prepare Receptor Membranes (e.g., from transfected cells or brain tissue) Incubate Incubate Membranes with Radioligand and varying concentrations of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Prep->Incubate Filter Rapidly Filter Reaction Mixture through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash Filters with Cold Buffer to remove non-specifically bound radioligand Filter->Wash Count Quantify Radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze Data to Determine IC₅₀ and calculate Kᵢ Count->Analyze

Figure 2: Experimental workflow for a radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from brain regions rich in the target receptor.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine, [³H]Cytisine for α4β2; [¹²⁵I]α-Bungarotoxin, [³H]Methyllycaconitine for α7).

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., Nicotine, Mecamylamine).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer

    • Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or non-specific control (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology Protocol for Functional Analysis

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology with Xenopus oocytes to assess the functional activity (agonist, antagonist, or modulator) of this compound at a specific nAChR subtype.

Electrophysiology_Workflow Inject Inject Xenopus Oocytes with cRNA encoding nAChR subunits Incubate Incubate Oocytes for 2-7 days to allow for receptor expression Inject->Incubate Clamp Perform Two-Electrode Voltage Clamp (TEVC) on individual oocytes Incubate->Clamp Apply Apply Acetylcholine (ACh) to elicit a baseline current. Apply 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane alone (agonist) or with ACh (antagonist/modulator) Clamp->Apply Record Record Ion Currents in response to compound application Apply->Record Analyze Analyze Current Traces to determine EC₅₀ (agonist) or IC₅₀ (antagonist) Record->Analyze

Figure 3: Experimental workflow for electrophysiological analysis.

Materials:

  • Test Compound: this compound

  • Xenopus laevis Oocytes

  • cRNA: In vitro transcribed RNA for the desired nAChR subunits.

  • TEVC Setup: Amplifier, headstage, microelectrode puller, micromanipulators, perfusion system.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine (ACh).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject oocytes with a mixture of cRNAs for the nAChR subunits of interest.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Agonist Testing: Apply increasing concentrations of this compound and record the elicited currents.

    • Antagonist Testing: Apply a fixed concentration of ACh (typically the EC₅₀) alone and then co-apply with increasing concentrations of the test compound.

    • Modulator Testing: Apply a low concentration of ACh (typically the EC₁₀-EC₂₀) alone and then co-apply with the test compound to assess for positive allosteric modulation.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • For agonist activity, plot the normalized current response against the log concentration of the test compound to determine the EC₅₀ and maximum efficacy.

    • For antagonist activity, plot the percent inhibition of the ACh response against the log concentration of the test compound to determine the IC₅₀.

Conclusion

This compound represents a promising, yet under-characterized, ligand for nicotinic acetylcholine receptors. Based on the pharmacological profile of structurally related compounds, it is a compelling candidate for investigation as a selective nAChR ligand. The experimental protocols provided herein offer a robust framework for researchers to elucidate its binding affinity, functional activity, and subtype selectivity, thereby contributing to a deeper understanding of nAChR pharmacology and the development of novel therapeutics for neurological disorders.

References

Application of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride in Drug Discovery: A Versatile Scaffold for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is a valuable heterocyclic building block in medicinal chemistry. Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. While the compound itself is not typically the active pharmaceutical ingredient (API), its structural motif is integral to the design of novel therapeutics targeting a variety of diseases. This document provides an overview of the applications of this scaffold in drug discovery, with a focus on anticancer, analgesic, and neuroprotective agents. Detailed experimental protocols for the synthesis and evaluation of representative derivatives are also provided.

Application in Anticancer Drug Discovery

The 3,8-diazabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent antiproliferative agents. By substituting at the N3 and N8 positions, medicinal chemists have synthesized compounds with significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Antiproliferative Activity of N3/8-Disubstituted 3,8-diazabicyclo[3.2.1]octane Analogues
Compound IDSubstitution PatternCell LineIC50 (µM)[1]
2a 3,8-bis[(2-(3,4,5-trimethoxyphenyl)pyridin-4-yl)methyl]CCRF-CEM (Leukemia)Low micromolar range
SKMEL28 (Melanoma)4 - 14
MCF-7 (Breast Cancer)4 - 14
SKMES-1 (Lung Cancer)4 - 14
HepG2 (Liver Cancer)4 - 14
DU145 (Prostate Cancer)4 - 14
2b 3,8-bis[(2-(4-methoxyphenyl)pyridin-4-yl)methyl]Leukemia cell linesup to 3
SKMEL28 (Melanoma)More potent than 2a
SKMES-1 (Lung Cancer)More potent than 2a
HepG2 (Liver Cancer)More potent than 2a
DU145 (Prostate Cancer)More potent than 2a
2j 3,8-bis[(2-(4-chlorophenyl)pyridin-4-yl)methyl]CCRF-CEM (Leukemia)Significant cytotoxicity
Solid tumor cell linesSignificant cytotoxicity
2m 3,8-bis[(2-phenylpyridin-4-yl)methyl]Most tested cell linesModerate cytotoxicity
Experimental Protocols

Synthesis of 3,8-diazabicyclo[3.2.1]octane Intermediate (3) [1]

A general synthetic route to the core scaffold is outlined below.

3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione N8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione N8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione->N8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione H2, Pd/C Ethanol 8-benzyl-3,8-diazabicyclo[3.2.1]octane 8-benzyl-3,8-diazabicyclo[3.2.1]octane N8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione->8-benzyl-3,8-diazabicyclo[3.2.1]octane SMEAH Toluene 3,8-diazabicyclo[3.2.1]octane (3) 3,8-diazabicyclo[3.2.1]octane (3) 8-benzyl-3,8-diazabicyclo[3.2.1]octane->3,8-diazabicyclo[3.2.1]octane (3) Catalytic Hydrogenation

Synthesis of the 3,8-diazabicyclo[3.2.1]octane core.

Protocol:

  • Step 1: N3-Debenzylation. The starting material, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol to yield the N8-benzyl derivative.[1]

  • Step 2: Reduction of Imide. The resulting imide is reduced using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in toluene at room temperature to produce the diamine, 8-benzyl-3,8-diazabicyclo[3.2.1]octane.[1]

  • Step 3: N8-Debenzylation. The final debenzylation at the N3 position is achieved through catalytic hydrogenation to afford the 3,8-diazabicyclo[3.2.1]octane dihydrochloride salt (3).[1]

General Procedure for the Synthesis of N3/8-Disubstituted Analogues (e.g., 2a)

The core scaffold (3) is then reacted with appropriate halides to introduce the desired substituents at the N3 and N8 positions.

In Vitro Antiproliferative Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway: KRAS-G12D Inhibition

Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated as inhibitors of the KRAS-G12D mutant oncoprotein, a key driver in many cancers, including pancreatic cancer. These inhibitors are designed to bind to the mutant protein and disrupt its downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor KRAS-G12D (Active) KRAS-G12D (Active) Growth Factor Receptor->KRAS-G12D (Active) RAF RAF KRAS-G12D (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Inhibitor Inhibitor->KRAS-G12D (Active)

KRAS-G12D signaling and inhibition.

Application in Analgesic Drug Discovery

The 3,8-diazabicyclo[3.2.1]octane scaffold has been utilized to develop potent analgesics, particularly as analogues of the natural product epibatidine. These compounds often target nicotinic acetylcholine receptors (nAChRs).

Quantitative Data: Nicotinic Acetylcholine Receptor Binding Affinity
Compound IDTargetKᵢ (nM)[2]
1a (DBO-83) α4β2 nAChR4.1 ± 0.21
(-)-Epibatidine α4β2 nAChR0.042 ± 0.036
Experimental Protocols

Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) [2]

8-benzyl-3,8-diazabicyclo[3.2.1]octane 8-benzyl-3,8-diazabicyclo[3.2.1]octane 8-Boc-3,8-diazabicyclo[3.2.1]octane 8-Boc-3,8-diazabicyclo[3.2.1]octane 8-benzyl-3,8-diazabicyclo[3.2.1]octane->8-Boc-3,8-diazabicyclo[3.2.1]octane Boc2O DCM 8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane 8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane 8-Boc-3,8-diazabicyclo[3.2.1]octane->8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane 3,6-dichloropyridazine Toluene, TEA Compound 1a Compound 1a 8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane->Compound 1a HCl Diethyl ether

Synthesis of analgesic compound 1a.

Protocol:

  • Protection: The N8 position of 8-benzyl-3,8-diazabicyclo[3.2.1]octane is protected with a tert-butyloxycarbonyl (Boc) group.

  • Substitution: The protected intermediate is then reacted with 3,6-dichloropyridazine in the presence of triethylamine (TEA) to introduce the chloropyridazinyl moiety at the N3 position.

  • Deprotection: The Boc protecting group is removed using hydrochloric acid in diethyl ether to yield the final compound 1a.

In Vivo Analgesic Activity: Hot Plate Test

Protocol: [3]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Acclimation: Mice are acclimated to the testing room before the experiment.

  • Compound Administration: The test compound is administered to the animals (e.g., subcutaneously).

  • Latency Measurement: At specific time points after administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in pain threshold is calculated and compared to a vehicle control group.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Activation

Agonists of nAChRs, such as derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold, bind to these ligand-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺). This influx can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in neuroprotection.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca2+ Influx Ca2+ Influx nAChR->Ca2+ Influx Agonist Agonist Agonist->nAChR PI3K PI3K Ca2+ Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Stress Stimuli Stress Stimuli MAP4K4 MAP4K4 Stress Stimuli->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibitor Inhibitor Inhibitor->MAP4K4

References

Application Notes and Protocols: Synthesis and Purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis and purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a versatile bicyclic diamine scaffold of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the free base, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane, followed by its conversion to the dihydrochloride salt. This document outlines the reaction conditions, purification techniques, and necessary reagents, and includes a summary of the compound's properties and visualizations of the experimental workflow.

Compound Data

The following table summarizes the key quantitative data for the target compound, this compound.

PropertyValueSource(s)
CAS Number 52407-92-8[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Appearance White solid
Purity ≥95-97%[1]
Storage Temperature Room temperature or 0-8°C[1]

Experimental Protocols

Part 1: Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (Free Base)

This protocol is adapted from a known synthetic route[2].

Materials and Reagents:

  • 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • 40% Methylamine in water (MeNH₂)

  • Ethyl acetate (EtOAc)

  • 1N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • 5L 3-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Addition funnel

Procedure:

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5 g, 0.13 mol) in acetonitrile (900 mL) in a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heat the stirred suspension to 50°C.

  • Add sodium bicarbonate (97 g, 1.1 mol) and heat the suspension to 70°C.

  • Add sodium iodide (50 g, 0.33 mol) and stir for 5 minutes at 70°C.

  • Prepare a solution of 40% aqueous methylamine (48 mL, 0.55 mol) in acetonitrile (850 mL) and place it in an addition funnel.

  • Add the methylamine solution dropwise to the reaction mixture at a rate of 10-15 mL/min.

  • After the addition is complete (approximately 75 minutes), cool the reaction to room temperature.

  • Filter the solid precipitate and concentrate the filtrate to a volume of approximately 800 mL.

  • Transfer the concentrated solution to a separatory funnel, add ethyl acetate (800 mL), and wash with 1N NaOH (2 x 100 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a brown oily residue.

Part 2: Purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane

Procedure:

  • Prepare a silica gel column (620 g).

  • Load the crude residue onto the silica gel column.

  • Elute the column with a solvent system of 2.8% methanol and 0.4% ammonium hydroxide in dichloromethane.

  • Collect the pure fractions (typically eluting between 2L and 4L of solvent).

  • Concentrate the pure fractions under reduced pressure to obtain 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane as a brown oil. The reported yield is approximately 8.76 g (32%)[2].

Part 3: Synthesis of this compound

This is a general procedure for the formation of a dihydrochloride salt.

Materials and Reagents:

  • 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (free base)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like methanol or isopropanol)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether, or concentrated HCl)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the purified 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

  • A white precipitate of the dihydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white solid.

Visualized Workflows

Synthesis_Workflow Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane cluster_synthesis Synthesis of Free Base cluster_purification Purification cluster_salt_formation Salt Formation A Starting Material: 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine HCl B Reaction with MeNH₂, NaHCO₃, NaI in CH₃CN A->B Reagents C Work-up: Filter, Concentrate, EtOAc extraction, Wash with NaOH B->C 70°C -> RT D Crude Product: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (oily residue) C->D E Silica Gel Chromatography D->E F Elution: 2.8% MeOH, 0.4% NH₄OH in CH₂Cl₂ E->F G Purified Free Base (Brown Oil, ~32% yield) F->G H Dissolve in Anhydrous Et₂O G->H I Add 2.2 eq. HCl in Et₂O H->I J Precipitation & Filtration I->J K Final Product: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride (White Solid) J->K

Caption: Synthetic pathway for this compound.

Purification_Workflow Purification and Salt Formation Workflow cluster_chromatography Chromatographic Purification cluster_salt Dihydrochloride Salt Formation start Crude Oily Residue load Load onto Silica Gel Column start->load elute Elute with MeOH/NH₄OH/CH₂Cl₂ load->elute collect Collect Pure Fractions elute->collect concentrate Concentrate under Vacuum collect->concentrate free_base Purified Free Base (Oil) concentrate->free_base dissolve Dissolve in Anhydrous Diethyl Ether free_base->dissolve precipitate Add HCl/Et₂O solution dissolve->precipitate filter_wash Filter and Wash with Et₂O precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_product Final Product (White Solid) dry->final_product

Caption: Workflow for the purification and salt formation of the target compound.

References

Application Notes and Protocols: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, also identified as JNJ-2408068, is a small molecule that has been investigated for its therapeutic potential in two distinct areas: as a neuropeptide Y2 (NPY Y2) receptor antagonist with potential applications in the treatment of obesity and related metabolic disorders, and as a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein.[1] Preclinical studies have highlighted its biological activities, although its development was reportedly halted due to an unfavorable pharmacokinetic profile.[1]

These application notes provide a summary of the available data on this compound, including its known mechanisms of action, in vitro efficacy, and insights into its in vivo characteristics. Detailed, representative protocols for in vivo studies are also presented to guide future research on this or similar compounds.

Data Presentation

In Vitro Efficacy of JNJ-2408068 as an RSV Fusion Inhibitor
ParameterValueCell LineVirus StrainReference
Antiviral Activity (EC₅₀) 2.1 nMHEp-2RSV[2][3]
Cell Fusion Assay (EC₅₀) 0.9 nM-RSV[2][3]
Inhibition of [³H]VP-14637 Binding (IC₅₀) 2.9 nMRSV-infected cells-[2][3]

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that inhibits the viral effect by 50%. IC₅₀ (Half-maximal inhibitory concentration) is the concentration that inhibits the binding of a radiolabeled ligand by 50%.

In Vivo Pharmacokinetics of JNJ-2408068

Publicly available quantitative in vivo pharmacokinetic data for this compound (JNJ-2408068) is limited. However, it has been reported that the development of this compound was discontinued due to an unfavorable pharmacokinetic profile, specifically characterized by long tissue retention.[1]

Signaling Pathway and Mechanism of Action

As a neuropeptide Y2 (NPY Y2) receptor antagonist, this compound is proposed to modulate appetite and energy balance. The NPY Y2 receptor is a presynaptic receptor that, when activated by NPY, inhibits the release of neurotransmitters. By blocking this receptor, JNJ-2408068 would prevent this feedback inhibition, potentially leading to a reduction in food intake.

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron NPY NPY Y2_Receptor NPY Y2 Receptor NPY->Y2_Receptor Activates Neurotransmitter_Vesicle Neurotransmitter Release Y2_Receptor->Neurotransmitter_Vesicle Inhibits JNJ_2408068 3-Methyl-3,8-diaza-bicyclo [3.2.1]octane dihydrochloride JNJ_2408068->Y2_Receptor Antagonizes

NPY Y2 Receptor Antagonism by JNJ-2408068.

As an RSV fusion inhibitor, JNJ-2408068 targets the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[1] By binding to this protein, the compound prevents the conformational changes necessary for viral entry into the host cell.

Experimental Protocols

While specific in vivo protocols for this compound are not publicly available, the following are representative protocols for evaluating the in vivo efficacy of a similar class of compounds.

Protocol 1: In Vivo Analgesic Activity (Hot Plate Test)

This protocol is adapted from a study on a structurally related 3,8-diazabicyclo[3.2.1]octane derivative with analgesic properties.

Objective: To assess the central analgesic activity of a test compound in mice.

Materials:

  • Male CD-1 mice (20-25 g)

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Positive control (e.g., morphine)

  • Syringes and needles for subcutaneous administration

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Divide mice into treatment groups (vehicle, test compound at various doses, positive control).

  • Administer the test compound, vehicle, or positive control subcutaneously.

  • At predetermined time points (e.g., 15, 30, 45, and 60 minutes) after administration, place each mouse on the hot plate.

  • Record the latency time for the first sign of nociception (e.g., licking of the hind paws or jumping).

  • To prevent tissue damage, a cut-off time of 60 seconds is imposed.

  • Calculate the percentage of maximum possible effect (% MPE) for each animal using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Protocol 2: In Vivo Anti-RSV Efficacy in a Cotton Rat Model

This is a generalized protocol for evaluating the efficacy of an RSV fusion inhibitor.

Objective: To determine the in vivo antiviral efficacy of a test compound against RSV infection in cotton rats.

Materials:

  • Female cotton rats (Sigmodon hispidus), 4-6 weeks old

  • Human respiratory syncytial virus (RSV) A2 strain

  • Test compound (e.g., JNJ-2408068) formulated for oral administration

  • Vehicle control

  • Cell culture medium for virus titration

  • Reagents for quantitative RT-PCR

Procedure:

  • Acclimatize cotton rats for one week.

  • On day 0, intranasally infect the animals with a defined plaque-forming unit (PFU) of RSV.

  • Initiate treatment with the test compound or vehicle at a specified time post-infection (e.g., 24 hours). Administer orally once or twice daily for a defined period (e.g., 5 days).

  • Monitor the animals daily for clinical signs of illness (e.g., weight loss, respiratory distress).

  • On day 5 post-infection, euthanize the animals.

  • Collect lung tissue and perform bronchoalveolar lavage (BAL).

  • Determine the viral titer in the lung homogenates and BAL fluid using a plaque assay.

  • Quantify RSV RNA levels in the lung tissue using qRT-PCR.

  • Analyze the data to determine the reduction in viral load in the treated groups compared to the vehicle control group.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Sample Collection cluster_analysis Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Infection RSV Infection (Intranasal) Grouping->Infection Treatment Compound Administration (Oral) Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia (Day 5) Monitoring->Euthanasia Sample_Collection Lung and BAL Collection Euthanasia->Sample_Collection Viral_Titer Plaque Assay (Viral Titer) Sample_Collection->Viral_Titer qRT_PCR qRT-PCR (Viral RNA) Sample_Collection->qRT_PCR Data_Analysis Statistical Analysis Viral_Titer->Data_Analysis qRT_PCR->Data_Analysis

Generalized Workflow for In Vivo Anti-RSV Efficacy Study.

Conclusion

This compound (JNJ-2408068) is a compound with dual potential as a neuropeptide Y2 receptor antagonist and an RSV fusion inhibitor. While in vitro studies have demonstrated its potent anti-RSV activity, its progression was hampered by in vivo pharmacokinetic challenges. The provided protocols offer a framework for conducting in vivo studies to further investigate the therapeutic potential of this and structurally related compounds. Future research should aim to address the pharmacokinetic limitations to fully explore the efficacy of this chemical scaffold.

References

Application Notes and Protocols for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride (JNJ-2408068)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Compound: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride Synonyms: JNJ-2408068, R-170591 Primary Target: Respiratory Syncytial Virus (RSV) Fusion Protein

Mechanism of Action

This compound (JNJ-2408068) is a potent and specific small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein.[1][2] The RSV F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells). JNJ-2408068 is believed to bind to a hydrophobic cavity within the F protein's inner core, interacting with both the HR1 and HR2 domains.[1][3] This interaction prevents the necessary conformational changes in the F protein required for membrane fusion, thereby inhibiting viral entry into host cells and subsequent cell-to-cell spread.[2]

In Vitro Activity

JNJ-2408068 has demonstrated potent antiviral activity against both RSV A and B subtypes in various in vitro assays.

Assay Type Metric Value Reference
Antiviral ActivityEC502.1 nM[1]
RSV-mediated Cell FusionEC500.9 nM[1]
Inhibition of [3H]VP-14637 binding to RSV-infected cellsIC502.9 nM[1]

In Vivo Preclinical Data: Administration in a Cotton Rat Model

A key preclinical study evaluated the prophylactic and therapeutic efficacy of aerosolized JNJ-2408068 in a cotton rat model of RSV infection.

Administration Route Study Type Dosage Key Findings Reference
AerosolProphylactic & TherapeuticMinimum Protective Dose: ~0.39 mg/kgSignificantly inhibits replication of RSV A and B subtypes in the lungs.[1]

Experimental Protocols

In Vitro RSV Plaque Reduction Assay

This protocol is a general guideline for determining the EC50 of JNJ-2408068 against RSV.

Materials:

  • HEp-2 cells

  • RSV (subtype A or B)

  • This compound (JNJ-2408068)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed HEp-2 cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of JNJ-2408068 in cell culture medium.

  • Infect the confluent cell monolayers with a known amount of RSV (e.g., 50-100 plaque-forming units per well).

  • After a 1-2 hour adsorption period, remove the viral inoculum.

  • Overlay the cells with the semi-solid medium containing the corresponding concentrations of JNJ-2408068.

  • Incubate the plates for 5-7 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value, which is the concentration of JNJ-2408068 that reduces the number of plaques by 50% compared to the virus control.

In Vitro RSV-Mediated Cell-Cell Fusion Assay

This protocol provides a general method for assessing the inhibition of syncytia formation by JNJ-2408068.

Materials:

  • BHK-21 cells (or other suitable cell line)

  • Recombinant vaccinia virus expressing RSV F protein and a reporter gene (e.g., luciferase)

  • Plasmid expressing T7 polymerase

  • JNJ-2408068

  • Cell lysis buffer

  • Luciferase assay substrate

Procedure:

  • Prepare two populations of BHK-21 cells.

  • Infect one population with the recombinant vaccinia virus expressing the RSV F protein and the luciferase reporter gene.

  • Transfect the second population with the plasmid expressing T7 polymerase.

  • Treat the RSV F protein-expressing cells with serial dilutions of JNJ-2408068.

  • Overlay the transfected T7 polymerase-expressing cells onto the infected and treated cells.

  • Incubate for approximately 6 hours to allow for cell-cell fusion.

  • Lyse the cells and measure luciferase activity.

  • A reduction in luciferase activity in the presence of JNJ-2408068 indicates inhibition of cell-cell fusion. Calculate the EC50 value.

In Vivo Aerosol Administration in Cotton Rats (Based on Wyde et al., 2003)

This protocol is a summary of the methodology used in a key preclinical study and should be adapted for specific experimental needs.

Animal Model:

  • Hispid cotton rats (Sigmodon hispidus)

Materials:

  • This compound (JNJ-2408068)

  • Aerosol generation system (e.g., small particle aerosol generator)

  • Plexiglass exposure chamber

Procedure:

  • Formulation: Prepare a solution of JNJ-2408068 for aerosolization. The original study does not specify the exact vehicle, but a common approach is to dissolve the compound in a suitable solvent like DMSO and then dilute it in a vehicle appropriate for nebulization, such as saline with a small percentage of a solubilizing agent like PEG300 and Tween-80.[1]

  • Administration:

    • Place the cotton rats in the exposure chamber.

    • Generate a small-particle aerosol of the JNJ-2408068 solution.

    • Expose the animals to the aerosol for a short duration. The original study used "short duration aerosols," which would need to be optimized for the specific experimental setup.[1]

  • Dosing:

    • Prophylactic Studies: Administer the aerosol prior to intranasal inoculation with RSV.

    • Therapeutic Studies: Administer the aerosol at various time points after RSV inoculation.

  • Endpoint Analysis:

    • At a predetermined time point post-infection (e.g., 4 days), euthanize the animals.

    • Harvest the lungs and homogenize the tissue.

    • Determine the RSV titers in the lung homogenates using a plaque assay to assess the reduction in viral replication.

Visualizations

RSV_Fusion_Inhibition_by_JNJ-2408068 cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell cluster_fusion Fusion Process RSV RSV F_Protein F Protein (pre-fusion) Host_Membrane Host Cell Membrane F_Protein->Host_Membrane Attachment Conformational_Change F Protein Conformational Change Host_Membrane->Conformational_Change JNJ-2408068 JNJ-2408068 JNJ-2408068->Conformational_Change Inhibits Membrane_Fusion Membrane Fusion Conformational_Change->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry

Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

Experimental_Workflow_In_Vivo cluster_prophylactic Prophylactic Study cluster_therapeutic Therapeutic Study cluster_analysis Endpoint Analysis Aerosol_Pro Aerosol Administration of JNJ-2408068 Infection_Pro RSV Inoculation Aerosol_Pro->Infection_Pro Euthanasia Euthanasia Infection_Pro->Euthanasia Infection_Ther RSV Inoculation Aerosol_Ther Aerosol Administration of JNJ-2408068 Infection_Ther->Aerosol_Ther Aerosol_Ther->Euthanasia Lung_Harvest Lung Harvest & Homogenization Euthanasia->Lung_Harvest Plaque_Assay Viral Titer Determination (Plaque Assay) Lung_Harvest->Plaque_Assay

Caption: In Vivo Experimental Workflow for JNJ-2408068.

References

Application Notes and Protocols: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, also known by its synonym JNJ-2408068, is a small molecule that has been investigated for its biological activities.[1][2] While its role as a potent antagonist of the Neuropeptide Y (NPY) Y2 receptor has been noted, suggesting a potential area of research in metabolic disorders, a significant body of recent research has focused on its potent antiviral properties, specifically as an inhibitor of the Respiratory Syncytial Virus (RSV).[1][2] This document provides an overview of its application as a research tool in both contexts, with a focus on the available data and general experimental protocols.

Role as a Neuropeptide Y2 Receptor Antagonist in Metabolic Disorders Research (Hypothetical Application)

The Neuropeptide Y (NPY) system is a critical regulator of energy homeostasis, with the NPY Y2 receptor playing a complex role. The Y2 receptor is predominantly a presynaptic autoreceptor that inhibits the release of NPY, a potent appetite stimulant.[3] Therefore, antagonism of the Y2 receptor would be hypothesized to increase NPY release and potentially stimulate food intake.

However, the physiological effects of Y2 receptor modulation are not straightforward. Studies with other Y2 receptor antagonists, such as BIIE0246, have shown varied results. For instance, central administration of BIIE0246 in satiated rats led to a significant increase in food intake.[4] Conversely, peripheral administration of BIIE0246 in a mouse model of diet-induced obesity with elevated NPY levels showed beneficial metabolic effects, including reduced fat mass gain.[5] More recently, a different Y2 receptor antagonist, JNJ-31020028, was found to prevent liver steatosis in diet-induced obese rats without causing significant weight loss, indicating a potential role in specific metabolic complications.[6]

Current Status of this compound in Metabolic Research

To date, there is a notable lack of publicly available preclinical data specifically detailing the effects of this compound (JNJ-2408068) on food intake, body weight, or other metabolic parameters in animal models of metabolic disorders. The primary research focus for this compound has shifted towards its antiviral activity.

Application as a Respiratory Syncytial Virus (RSV) Fusion Inhibitor

A significant body of research has identified this compound (JNJ-2408068) as a potent inhibitor of RSV fusion.[1][2] It exhibits strong antiviral activity against RSV in vitro.

Quantitative Data for Antiviral Activity

CompoundAssayTargetValueReference
JNJ-2408068RSV-mediated cell fusion assayRSV Fusion ProteinEC50 = 0.9 nM[1][2]
JNJ-2408068Inhibition of [3H]VP-14637 binding to RSV-infected cellsRSV Fusion ProteinIC50 = 2.9 nM[1][2]
JNJ-2408068Inhibition of RSV Long fusion proteinRSV Fusion ProteinEC50 = 0.160 nM[7]

Signaling Pathway

NPY_Y2_Signaling cluster_presynaptic Presynaptic Neuron NPY NPY Y2R NPY Y2 Receptor (Presynaptic) NPY->Y2R AC Adenylate Cyclase Y2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers NPY_release NPY Release Vesicle_fusion->NPY_release Antagonist 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane dihydrochloride Antagonist->Y2R Blocks

Caption: NPY Y2 receptor signaling pathway.

Experimental Protocols

Hypothetical Protocol for In Vivo Evaluation of a NPY Y2 Receptor Antagonist in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a general guideline and has not been specifically validated for this compound in a metabolic context.

1. Animal Model

  • Species: C57BL/6J mice (male, 6-8 weeks old).

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity. A control group is fed a standard chow diet.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Compound Administration

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or PBS).

  • Dosing: Administered via intraperitoneal (i.p.) injection or oral gavage. Dose levels should be determined by preliminary dose-ranging studies.

  • Frequency: Once daily administration.

  • Groups:

    • Vehicle control (HFD-fed)

    • Low dose of compound (HFD-fed)

    • Medium dose of compound (HFD-fed)

    • High dose of compound (HFD-fed)

    • Chow-fed control group

3. Measured Parameters

  • Body Weight: Measured daily.

  • Food Intake: Measured daily.

  • Body Composition: Measured at baseline and at the end of the study using techniques like DEXA or MRI.

  • Glucose Tolerance Test (GTT): Performed at the end of the study. Mice are fasted overnight, and a baseline blood glucose level is measured. Glucose (e.g., 2 g/kg) is administered via i.p. injection, and blood glucose is measured at 15, 30, 60, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Performed at the end of the study. Mice are fasted for 4-6 hours, and a baseline blood glucose level is measured. Insulin (e.g., 0.75 U/kg) is administered via i.p. injection, and blood glucose is measured at 15, 30, and 60 minutes post-injection.

  • Terminal Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma insulin, lipids, and other metabolic markers. Tissues such as the liver and adipose tissue can be collected for histological analysis or gene expression studies.

Experimental Workflow

experimental_workflow start Start: C57BL/6J Mice diet Diet-Induced Obesity (High-Fat Diet for 10-12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Compound Administration (e.g., 4 weeks) randomization->treatment monitoring Daily Monitoring: Body Weight & Food Intake treatment->monitoring interim_tests Metabolic Tests (e.g., GTT, ITT) treatment->interim_tests monitoring->interim_tests end End of Study: Terminal Blood & Tissue Collection interim_tests->end analysis Data Analysis end->analysis

Caption: In vivo experimental workflow.

This compound (JNJ-2408068) is a versatile research tool. While its initial connection to the NPY Y2 receptor suggests potential applications in metabolic research, the current body of published evidence is insufficient to substantiate this role. Researchers interested in exploring its effects on metabolic disorders should be prepared to conduct foundational preclinical studies to establish its efficacy and mechanism of action in this context. In contrast, its potent activity as an RSV fusion inhibitor is well-documented, making it a valuable tool for virology research.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, leading to enhanced interactions with biological targets. Analogs of this scaffold have demonstrated a wide range of biological activities, including analgesic, antiproliferative, and antiarrhythmic properties. This document provides detailed protocols for the synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride and its analogs, along with methodologies for their biological evaluation.

Synthesis of this compound

A general synthetic workflow for the preparation of this compound and its subsequent analogs for biological screening is depicted below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Materials scaffold_synthesis 3,8-diazabicyclo[3.2.1]octane Scaffold Synthesis start->scaffold_synthesis n_methylation N-Methylation scaffold_synthesis->n_methylation analog_synthesis Analog Synthesis (N-Alkylation/Arylation) scaffold_synthesis->analog_synthesis purification Purification (Chromatography) n_methylation->purification analog_synthesis->purification characterization Characterization (NMR, MS) purification->characterization dihydrochloride_formation Dihydrochloride Salt Formation characterization->dihydrochloride_formation primary_screening Primary Biological Screening (e.g., Cell Viability Assays) dihydrochloride_formation->primary_screening secondary_screening Secondary Screening (e.g., Receptor Binding Assays) primary_screening->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for the synthesis and screening of 3,8-diazabicyclo[3.2.1]octane analogs.

Protocol 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane (Intermediate)

This protocol describes the synthesis of the core 3,8-diazabicyclo[3.2.1]octane scaffold, which can then be methylated or further functionalized.

Step 1: Synthesis of 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride

This starting material can be synthesized from appropriate precursors as described in the literature.

Step 2: Cyclization to form the 3,8-diazabicyclo[3.2.1]octane ring system [1]

  • Reaction Setup: In a 3-neck 5L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5g, 0.13mol) in acetonitrile (CH3CN, 900mL).

  • Addition of Base and Catalyst: Heat the stirred suspension to 50°C. Add sodium bicarbonate (NaHCO3, 97g, 1.1mol) and heat the suspension to 70°C. Add sodium iodide (NaI, 50g, 0.33mol) and stir for 5 minutes at 70°C.

  • Amine Addition: Set up an addition funnel on top of the condenser. Add 850mL of a CH3CN solution containing 48mL of 40% methylamine (MeNH2) aqueous solution (0.55mol) dropwise at a rate of 10-15mL/min.

  • Reaction Completion and Workup: After the addition is complete (approximately 75 minutes), cool the reaction to room temperature. Filter the solid and concentrate the solvent to approximately 800mL.

  • Extraction: Pour the reaction mixture into ethyl acetate (EtOAc, 800mL) and wash with 1N sodium hydroxide (NaOH, 2x100mL). Extract the aqueous phase with EtOAc (2x100mL).

  • Purification: Dry the combined organic phases with sodium sulfate (Na2SO4) and concentrate. Load the residue onto a silica gel column (620g) and elute with a solution of 2.8% methanol (MeOH) / 0.4% ammonium hydroxide (NH4OH) in dichloromethane (CH2Cl2) (total of 6L). Collect the pure fractions (typically eluting between 2L and 4L). Concentrate the pure fractions to obtain the target compound as a brown oily substance (yield: 8.76g, 32%).

Protocol 2: Synthesis of this compound[1]
  • Dissolution: Dissolve the purified 3,8-diazabicyclo[3.2.1]octane intermediate in an appropriate solvent.

  • Acidification: Add a solution of hydrochloric acid (HCl) in diethyl ether (Et2O) to precipitate the dihydrochloride salt.

  • Isolation: The resulting solid can be collected by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum.

Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Analogs

The 3,8-diazabicyclo[3.2.1]octane scaffold can be functionalized at the N3 and N8 positions to generate a library of analogs.

Protocol 3: N-Alkylation/Arylation of the 3,8-diazabicyclo[3.2.1]octane Scaffold
  • Protection (if necessary): To achieve selective substitution, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Alkylation/Arylation: The unprotected nitrogen can be reacted with a variety of alkyl or aryl halides in the presence of a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., toluene, acetonitrile). Microwave-assisted synthesis can be employed to accelerate these reactions.

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., acidic conditions for Boc group removal) to yield the desired analog.

  • Salt Formation: The final compound is often converted to its dihydrochloride salt for improved stability and solubility.

Data Presentation

The following tables summarize the biological activities of representative 3,8-diazabicyclo[3.2.1]octane analogs.

Table 1: Antiproliferative Activity of N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane Analogs

CompoundR SubstituentCell LineIC50 (µM)Reference
2a3,4,5-trimethoxyphenylLeukemialow µM range[2]
2a3,4,5-trimethoxyphenylSolid Tumors4-14[2]
2em-hydroxyCCRF-CEM14[2]
2em-hydroxyCCRJ-Sb16[2]

Table 2: Analgesic Activity of 3-Aryl-3,8-diazabicyclo[3.2.1]octane Analogs

CompoundAr SubstituentReceptor SubtypeKi (nM)Reference
1a6-chloro-3-pyridazinylα4β2 nAChR4.1 ± 0.21[3]

Signaling Pathways

The biological effects of 3,8-diazabicyclo[3.2.1]octane analogs are often mediated through their interaction with specific signaling pathways. The diagrams below illustrate the putative signaling cascades for nicotinic acetylcholine receptor (nAChR) and opioid receptor activation, which are common targets for these compounds.

Nicotinic Acetylcholine Receptor (α4β2) Signaling Pathway

Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation.[4] This initial event can trigger downstream signaling cascades, including the activation of voltage-gated calcium channels and subsequent neurotransmitter release.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+ influx Ca_influx Ca2+ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_influx Ligand 3,8-diazabicyclo[3.2.1]octane Analog Ligand->nAChR Binds to Depolarization->VGCC Activates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (μ, δ, κ) G_protein Gi/o Protein Opioid_Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Ligand 3,8-diazabicyclo[3.2.1]octane Analog Ligand->Opioid_Receptor Binds to G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmission Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Neurotransmission Analgesia Analgesia Reduced_Neurotransmission->Analgesia

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low yield in the initial cyclization to form the 3,8-diazabicyclo[3.2.1]octane core. Incomplete reaction of the starting materials (e.g., N-Benzyl-2,5-dicarbethoxypyrrolidine).Ensure complete reduction of the ester groups to diols before mesylation and cyclization. Monitor the reaction progress using TLC or LC-MS. Consider optimizing reaction time and temperature.
Side reactions, such as polymerization or formation of alternative ring structures.Control the addition rate of reagents and maintain the recommended reaction temperature. The use of high-purity starting materials is crucial.
Difficulty in the N-methylation step. Steric hindrance at the N3 or N8 position, depending on the synthetic route.If direct methylation is challenging, consider a reductive amination approach using formaldehyde followed by a reducing agent like sodium triacetoxyborohydride.
Over-methylation or methylation at the incorrect nitrogen.Employ a protecting group strategy to selectively methylate the desired nitrogen atom. For instance, protect one nitrogen with a Boc group, perform methylation on the other, and then deprotect.
Challenges in purification of the final product. The dihydrochloride salt may be highly soluble in polar solvents, making precipitation difficult.Use a solvent system where the dihydrochloride salt has low solubility, such as diethyl ether or a mixture of isopropanol and acetone, to induce precipitation.
Presence of residual starting materials or byproducts.Optimize the crystallization conditions. A recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) may be necessary to achieve the desired purity of at least 97%.
Inconsistent product purity. Incomplete conversion to the dihydrochloride salt.Ensure the addition of a sufficient amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) to fully protonate both nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold?

A1: Common starting materials include derivatives of pyrrolidine, such as N-benzyl-2,5-dicarbethoxypyrrolidine, which can be reduced, converted to a dimesylate, and then cyclized with an amine.[1] Another approach involves the reduction of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[2]

Q2: What is a typical overall yield for the synthesis of a substituted 3,8-diazabicyclo[3.2.1]octane?

A2: The overall yield can vary significantly depending on the synthetic route. For example, a scalable process for a substituted 3,8-diazabicyclo[3.2.1]octane analogue was reported to have a total yield of 42% over five steps.[1]

Q3: How can I selectively methylate the N3 position?

A3: Selective N-methylation can be achieved through a protection strategy. For instance, the N8 position can be protected with a group like di-tert-butyl dicarbonate (Boc), followed by methylation of the N3 position. The Boc group can then be removed under acidic conditions.[3]

Q4: What is the best way to convert the free base to the dihydrochloride salt?

A4: The free base is typically dissolved in a suitable solvent, such as diethyl ether or isopropanol, and then treated with a solution of hydrochloric acid in the same or a compatible solvent. The dihydrochloride salt will then precipitate out of the solution and can be collected by filtration.[3]

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane analogue

This protocol is adapted from a scalable process for substituted 3,8-diazabicyclo[3.2.1]octanes.[1]

  • Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine: The starting diester is reduced to N-benzyl-2,5-dihydroxymethylpyrrolidine.

  • Debenzylation and Protection: The benzyl group is removed, and the nitrogen is subsequently protected with a Boc group to yield N-Boc-2,5-dihydroxymethylpyrrolidine.

  • Mesylation: The diol is treated with methanesulfonyl chloride to form the corresponding dimesylate.

  • Cyclization: The dimesylate is reacted with benzylamine to form the 3,8-diazabicyclo[3.2.1]octane scaffold.

  • Deprotection: The protecting groups are removed to yield the final bicyclic amine.

Protocol 2: N-methylation and Dihydrochloride Salt Formation
  • N-methylation: The synthesized 3,8-diazabicyclo[3.2.1]octane (with one nitrogen potentially protected) is subjected to N-methylation. A common method is reductive amination using formaldehyde and a reducing agent.

  • Deprotection (if applicable): If a protecting group was used, it is removed at this stage. For a Boc group, this is typically done with a strong acid like trifluoroacetic acid or hydrochloric acid.

  • Salt Formation: The resulting 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Isolation: The precipitated dihydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Data Presentation

Parameter Value Reference
Overall Yield (analogue)42% (in 5 steps)[1]
Purity (commercial)min 97%[4]
Molecular FormulaC₇H₁₆Cl₂N₂[4][5]
Molecular Weight199.12 g/mol [4][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3,8-diazabicyclo[3.2.1]octane Core cluster_modification Modification and Salt Formation start N-Benzyl-2,5-dicarbethoxypyrrolidine reduction Reduction to Diol start->reduction deprotection_protection Debenzylation & Boc Protection reduction->deprotection_protection mesylation Mesylation deprotection_protection->mesylation cyclization Cyclization with Benzylamine mesylation->cyclization core_product Protected 3,8-diazabicyclo[3.2.1]octane cyclization->core_product methylation N-methylation core_product->methylation final_deprotection Final Deprotection methylation->final_deprotection salt_formation Dihydrochloride Salt Formation final_deprotection->salt_formation final_product This compound salt_formation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Final Yield cause1 Incomplete Cyclization issue->cause1 cause2 Inefficient Methylation issue->cause2 cause3 Purification Loss issue->cause3 solution1 Optimize Cyclization Conditions (Time, Temp, Reagents) cause1->solution1 solution2 Alternative Methylation Strategy (e.g., Reductive Amination) cause2->solution2 solution3 Optimize Solvent for Precipitation (e.g., Ether/Isopropanol) cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

stability issues with 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride solutions for researchers, scientists, and drug development professionals. The information provided for solutions is based on general chemical principles for bicyclic amines, as specific stability data for this compound in solution is not extensively documented.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a dry place.[1][2] While room temperature is generally acceptable, some suppliers recommend refrigeration at 0-8°C for long-term storage.[3]

Q2: What are the potential stability issues with solutions of this compound?

A2: As a bicyclic diamine, solutions of this compound may be susceptible to oxidative degradation, particularly when exposed to air, light, and elevated temperatures. The presence of metal ions can also catalyze degradation. The pH of the solution is another critical factor that can influence its stability.

Q3: What solvents are recommended for preparing solutions?

A3: The dihydrochloride salt form suggests good solubility in aqueous buffers. High-purity water or buffers with a slightly acidic to neutral pH are generally recommended. The use of deoxygenated solvents, prepared by sparging with an inert gas like nitrogen or argon, can help minimize oxidative degradation.

Q4: How does pH affect the stability of the solution?

A4: The stability of amines in solution can be pH-dependent. While the dihydrochloride salt suggests stability in acidic conditions, extreme pH values should be avoided. It is advisable to maintain a consistent pH in your experiments to ensure reproducible results.

Q5: What is the recommended procedure for long-term storage of its solutions?

A5: For long-term storage, it is best to prepare fresh solutions before use. If storage is necessary, solutions should be kept in tightly sealed vials, protected from light (e.g., by using amber vials or wrapping in foil), and stored at low temperatures (e.g., 2-8°C or frozen at -20°C). Aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles and exposure to air.

Data Summary

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
Temperature Room Temperature or 0-8°C[1][2][3][4]
Atmosphere Sealed in a dry environment[1][2]
Container Tightly closed container[5]

Troubleshooting Guide

Q1: My solution of this compound has turned yellow/brown. What should I do?

A1: Discoloration often indicates degradation, likely due to oxidation. It is recommended to discard the discolored solution and prepare a fresh batch. To prevent this, consider using deoxygenated solvents, protecting the solution from light, and storing it at a lower temperature.

Q2: A precipitate has formed in my solution upon storage. What is the cause and how can I resolve it?

A2: Precipitation could be due to the compound's limited solubility at the storage temperature or a shift in the solution's pH. Try gently warming the solution to see if the precipitate redissolves. If it does not, the precipitate might be a degradation product. In either case, it is best to prepare a fresh solution. Ensure the pH of your buffer is appropriate and stable.

Q3: I am observing inconsistent results in my experiments using the same stock solution. What could be the reason?

A3: Inconsistent results can be a sign of ongoing degradation in your stock solution, leading to a decrease in the effective concentration of the active compound. It is highly recommended to use freshly prepared solutions for each experiment or to use a stock solution for a very limited time. If you must use a stock solution over a period, aliquot it and store it under inert gas at a low temperature.

Experimental Protocols

General Protocol for Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the stability of this compound in solution. Method development and validation are crucial for specific applications.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

    • For the stability study, dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) in the desired buffer system.

  • Forced Degradation (Stress) Studies:

    • Acid/Base Hydrolysis: Incubate the solution with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Hypothetical Oxidative Degradation Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Products A 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane B Amine Radical Cation A->B Oxidant (O2, H2O2) C Carbon-centered Radical B->C Hydrogen Abstraction D Hydroxylated Product C->D + O2, + H+ E Ring-opened Products C->E Further Oxidation

Hypothetical Oxidative Degradation Pathway

Troubleshooting Workflow for Solution Instability Start Inconsistent Results or Visible Degradation Check_Solution Is the solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Storage Review storage conditions: - Temperature - Light exposure - Headspace (air) Check_Solution->Check_Storage Yes End Problem Resolved Prepare_Fresh->End Optimize_Storage Optimize storage: - Aliquot - Use inert gas - Store at lower temp. Check_Storage->Optimize_Storage Check_Solvent Review solvent/buffer: - pH - Purity - Deoxygenated? Optimize_Storage->Check_Solvent Optimize_Solvent Use high-purity, degassed solvent at optimal pH Check_Solvent->Optimize_Solvent Optimize_Solvent->End

Troubleshooting Workflow for Solution Instability

Experimental Workflow for Solution Stability Study A Prepare Stock Solution B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Perform Forced Degradation (Heat, Light, pH, Oxidant) B->C D Set Up Stability Study: - Define conditions (Temp, Light) - Time points C->D E Analyze Samples at Each Time Point D->E F Evaluate Data: - Assay of parent compound - Degradation products E->F G Determine Shelf-life and Optimal Storage Conditions F->G

Experimental Workflow for Solution Stability Study

References

troubleshooting 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Welcome to the technical support resource for experiments involving this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and key experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bicyclic diamine salt. It serves as a valuable building block and intermediate in organic synthesis, particularly for creating complex molecules with specific functionalities.[1] It is commonly used in the development of novel pharmaceutical compounds, including protein degraders and analgesics.[1][2][3]

Q2: What are the key physical and chemical properties of this compound?

A2: The fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 52407-92-8[2][4][5][6]
Molecular Formula C₇H₁₆Cl₂N₂[2][5]
Molecular Weight 199.12 g/mol [2][5]
Appearance White to off-white solid
Purity Typically ≥95%
Storage Temperature Room temperature, sealed in a dry place.[2][6]
Melting Point 308–310 °C[7]

Q3: How should I properly store and handle this compound?

A3: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] It is categorized as an irritant, potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4][6] Always use this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5][6] Avoid breathing in the dust.[4]

Q4: What are the main incompatibilities of this compound?

A4: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[6]

Section 2: Troubleshooting Experimental Issues

This section addresses common problems encountered during reactions with this compound.

start Reaction Failure or Low Yield check_base Is the reagent fully neutralized? (Dihydrochloride requires 2 eq. base) start->check_base Start Here check_purity Is the starting material pure? check_base->check_purity Yes solution_base Add ≥2 equivalents of a suitable non-nucleophilic base (e.g., TEA, DIPEA). check_base->solution_base No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes solution_purity Verify purity via NMR or LC-MS. Purify by recrystallization if needed. check_purity->solution_purity No check_solubility Is the free base soluble in the reaction solvent? check_conditions->check_solubility Yes solution_conditions Dry reagents and glassware thoroughly. Use an inert atmosphere (N₂ or Ar). Optimize temperature and time. check_conditions->solution_conditions No solution_solubility Switch to a more suitable solvent (e.g., DMF, NMP for polar reactions). check_solubility->solution_solubility No

Caption: A logical workflow for troubleshooting common reaction failures.

Q5: My reaction is not working or the yield is very low. Why?

A5: The most common issue is related to the fact that the reagent is a dihydrochloride salt . For it to function as a nucleophile, both amine hydrochlorides must be neutralized.

  • Insufficient Base: You must use at least two equivalents of a suitable base to generate the free diamine.

  • Reagent Purity: Impurities from the synthesis of the starting material can interfere with the reaction. Verify the purity using analytical techniques like NMR or LC-MS.[8]

  • Moisture: The salt can be hygroscopic. Any absorbed water can quench moisture-sensitive reagents. Ensure the compound and all glassware are thoroughly dried before use.

  • Reaction Conditions: Ensure you are using an appropriate solvent, temperature, and an inert atmosphere (like nitrogen or argon) if your other reagents are air-sensitive.

Q6: The compound is not dissolving in my reaction solvent. What can I do?

A6: As a salt, this compound has high solubility in polar protic solvents like water or methanol, but poor solubility in many common organic solvents (e.g., dichloromethane, THF). To improve solubility in organic solvents, it must first be converted to its free base form. See the protocol in Section 3 for details. The free base should be more soluble in a wider range of organic solvents.

Q7: I am seeing a mixture of mono- and di-substituted products. How can I control the selectivity?

A7: The two nitrogen atoms in the bicyclic system have different steric and electronic environments, leading to different reactivities.

  • Controlling Stoichiometry: To favor mono-substitution, use approximately one equivalent of your electrophile and add it slowly to the reaction mixture at a low temperature.

  • Bulky Reagents: Using a sterically hindered electrophile may improve selectivity for the more accessible nitrogen.

  • Purification: If a mixture is unavoidable, the products can often be separated using column chromatography.

Q8: How do I effectively purify my final product?

A8: The basic nature of the product's nitrogen atoms can be leveraged for purification.

  • Acid-Base Extraction: After the reaction, you can perform an aqueous workup. Extract your product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate or ether) to remove non-basic impurities, and then re-basify the aqueous layer (e.g., with NaOH) and extract your purified free base product back into an organic solvent.

  • Column Chromatography: Silica gel chromatography is often effective. A mobile phase containing a small amount of amine (e.g., 0.5-1% triethylamine) can prevent the product from streaking on the column. Alternatively, reversed-phase chromatography can be used for highly polar compounds.

Section 3: Key Experimental Protocols

Protocol 1: Generation of the Free Base from the Dihydrochloride Salt

This procedure is a necessary first step for most reactions where the compound acts as a nucleophile.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent. For extraction, water or a mixture of water and an organic solvent like dichloromethane (DCM) can be used.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is >12.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Verification: The resulting oil or solid is the free base. It should be used immediately or stored under an inert atmosphere as free amines can be sensitive to air and moisture.

Protocol 2: General Procedure for N-Acylation

This protocol provides a representative example of a reaction involving the free base.

start Start: Dihydrochloride Salt free_base Step 1: Generate Free Base (Protocol 1) start->free_base reaction Step 2: Acylation Reaction (Add Acyl Chloride) free_base->reaction workup Step 3: Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup purify Step 4: Purification (Chromatography) workup->purify characterize Step 5: Characterization (NMR, MS, IR) purify->characterize end Final Product characterize->end

Caption: A standard experimental workflow for an N-acylation reaction.
  • Preparation: Generate the free base of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (1.0 eq) using Protocol 1 and dissolve it in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1 eq per desired acylation).

  • Reaction: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (1.05 eq for mono-acylation) dropwise as a solution in the same anhydrous solvent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.[8][9]

References

Technical Support Center: Purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The free base streaks badly on silica gel TLC plates, making purification by column chromatography difficult.

  • Q: My compound, the free base of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane, shows significant streaking on silica gel TLC plates, even with polar solvent systems like dichloromethane/methanol. How can I improve the separation?

    A: Streaking of basic amines on silica gel is a common issue due to strong interactions with the acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add a small percentage of ammonium hydroxide or triethylamine (TEA) to the mobile phase. For instance, a mobile phase of 2.8% methanol and 0.4% ammonium hydroxide in chloroform has been successfully used for the purification of the free base.[1]

Issue 2: Low recovery of the dihydrochloride salt after synthesis and work-up.

  • Q: I've successfully synthesized the free base, but upon converting it to the dihydrochloride salt and attempting to isolate it, I'm experiencing low yields. What could be the cause?

    A: this compound is highly soluble in polar solvents such as water and methanol.[1] If your work-up involves aqueous extractions, you may be losing a significant amount of your product to the aqueous phase. To minimize this loss, ensure the aqueous phase is saturated with a salt like sodium chloride before extraction with an organic solvent. Additionally, when precipitating the dihydrochloride salt, using a less polar solvent in which the salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether, can improve recovery.

Issue 3: The isolated dihydrochloride salt is not pure and contains residual starting materials or by-products.

  • Q: My final dihydrochloride product shows impurities by NMR/LC-MS. What purification strategies can I employ for the salt form?

    A: Direct purification of the highly polar dihydrochloride salt can be challenging. Here are a few approaches:

    • Recrystallization: Attempt recrystallization from various solvent systems. Good starting points for polar salts include methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/diethyl ether systems. The goal is to find a solvent in which the dihydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

    • Chromatographic Methods for Polar Compounds:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar, charged compounds that are poorly retained in reversed-phase chromatography.

      • Reversed-Phase Chromatography at High pH: By using a high pH mobile phase, the free amine form of your compound can be generated in-situ, which may interact better with a C18 column. However, this is more applicable to the free base rather than the pre-formed salt.

      • Ion-Exchange Chromatography (IEX): As your compound is a dicationic salt, cation-exchange chromatography is a highly suitable method for purification. The compound will bind to the negatively charged stationary phase, and impurities can be washed away. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: It is a solid with a molecular weight of 199.12 g/mol .[2][3] It is soluble in polar solvents.[1]

Q2: Can I use standard silica gel column chromatography to purify the dihydrochloride salt directly?

A2: It is generally not recommended. The highly polar nature of the dihydrochloride salt will lead to very strong adsorption on the silica gel, resulting in poor recovery and broad peaks. It is more effective to purify the free base using modified silica gel chromatography (with a basic additive in the eluent) and then convert the purified free base to the dihydrochloride salt.

Q3: What is a reliable method for converting the purified free base to the dihydrochloride salt?

A3: A common and effective method is to dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether and then add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol). The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). In case of skin contact, rinse thoroughly with soap and water. If inhaled, move to fresh air. For eye contact, rinse with flowing water. If ingested, rinse the mouth and seek immediate medical attention.[1]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantagesChallenges for Dihydrochloride Salt
Normal-Phase Chromatography (Modified) Silica GelNon-polar solvent with a polar modifier and a basic additive (e.g., CHCl₃/MeOH/NH₄OH)Good for purifying the free base.Not suitable for the highly polar dihydrochloride salt.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, amide)High organic content with a small amount of aqueous bufferExcellent for retaining and separating highly polar and charged compounds.Requires careful method development for optimal separation.
Reversed-Phase Chromatography (High pH) pH-stable C18Aqueous buffer (high pH) and organic modifier (e.g., acetonitrile, methanol)Can be used for the free base, improving peak shape.Not ideal for the pre-formed salt; high pH may not be compatible with all columns.
Ion-Exchange Chromatography (IEX) Cation-exchange resin (negatively charged)Aqueous buffer with a salt gradient for elutionHighly specific for charged molecules, offering high resolution and capacity.Can be more complex to set up and optimize than other methods.

Experimental Protocols

Protocol 1: Purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane (Free Base) by Modified Silica Gel Chromatography

This protocol is adapted from a known synthesis procedure.[1]

  • Preparation of the Crude Material: After the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oily residue of the free base.

  • Column Preparation: Prepare a silica gel column. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Eluent Preparation: Prepare a solution of 2.8% methanol (MeOH) and 0.4% ammonium hydroxide (NH₄OH) in chloroform (CHCl₂).

  • Loading the Column: Dissolve the crude residue in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to obtain the purified 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane as an oil.

Protocol 2: General Procedure for Ion-Exchange Chromatography (IEX) Purification of the Dihydrochloride Salt

  • Resin Selection and Preparation: Select a strong cation-exchange resin. Equilibrate the column with a low ionic strength buffer (e.g., 10-20 mM phosphate buffer at a pH where the compound is stably charged).

  • Sample Preparation: Dissolve the crude dihydrochloride salt in the equilibration buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., HPLC, LC-MS).

  • Desalting: Combine the pure fractions and remove the salt. This can be achieved by dialysis, size-exclusion chromatography, or by converting the salt back to the free base, purifying it, and then reforming the dihydrochloride salt.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis and Work-up cluster_purification Purification of Free Base cluster_salt_formation Salt Formation cluster_final_product Final Product synthesis Crude Reaction Mixture workup Aqueous Work-up & Extraction synthesis->workup free_base Crude Free Base (Oil) workup->free_base column Silica Gel Chromatography (Eluent: CHCl2/MeOH/NH4OH) free_base->column pure_base Purified Free Base column->pure_base dissolve Dissolve in Isopropanol/Ether pure_base->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitation add_hcl->precipitate final_product Pure Dihydrochloride Salt precipitate->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Dihydrochloride Salt is_recrystallization_possible Attempt Recrystallization? start->is_recrystallization_possible recrystallization_successful Successful Purification is_recrystallization_possible->recrystallization_successful Yes recrystallization_failed Recrystallization Fails (oiling out, no crystals, low purity) is_recrystallization_possible->recrystallization_failed No chromatography_options Consider Chromatographic Purification of the Salt recrystallization_failed->chromatography_options convert_to_free_base Convert back to Free Base and re-purify recrystallization_failed->convert_to_free_base hilic HILIC chromatography_options->hilic iex Ion-Exchange Chromatography chromatography_options->iex

Caption: Decision-making workflow for troubleshooting the purification of the dihydrochloride salt.

References

Technical Support Center: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The reported yield for the first step, the formation of 3,8-diazabicyclo[3.2.1]octane, is approximately 32%.[1] The subsequent conversion to the dihydrochloride salt is typically a high-yielding step, though a specific yield for this final step is not detailed in the provided documentation.

Q2: What are the critical reaction parameters to monitor in the first step of the synthesis?

A2: In the initial cyclization step, careful control of the reaction temperature (heating to 50°C, then to 70°C) and the rate of addition of the 40% aqueous methylamine solution (10-15 mL/min) are crucial for optimizing the reaction.[1]

Q3: How can I confirm the formation of the desired product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended for structural confirmation of the final product.

Q4: What is the role of sodium iodide (NaI) in the first reaction step?

A4: Sodium iodide is likely used to facilitate an in-situ Finkelstein reaction, converting a chloro-substituent on the starting material to a more reactive iodo-substituent, which is more susceptible to nucleophilic attack by the amine.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood. In case of inhalation, move to fresh air. For skin contact, remove contaminated clothing and rinse thoroughly with soap and water. In case of eye contact, rinse with flowing water or saline solution. If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention for all cases of exposure.[1]

Troubleshooting Guide

Problem 1: Low or no yield of 3,8-diazabicyclo[3.2.1]octane in Step 1.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction temperature is maintained at 70°C during the addition of the methylamine solution and for a sufficient time afterward to allow the reaction to go to completion.[1] Consider extending the reaction time and monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Possible Cause 2: Degradation of reagents.

    • Solution: Use fresh, high-quality reagents. The 40% aqueous methylamine solution should be of the correct concentration. The starting material, 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride, should be pure.

  • Possible Cause 3: Inefficient purification.

    • Solution: The product is purified by silica gel chromatography.[1] Ensure the silica gel is properly packed and the elution solvent system (2.8% MeOH/0.4% NH4OH in CHCl3) is prepared accurately.[1] Careful collection of fractions is critical to isolate the pure product.

Problem 2: Difficulty in isolating the product after chromatography.

  • Possible Cause 1: Product is a brown, oily substance.

    • Solution: The product is described as a brown, oily substance, which can make handling and complete solvent removal challenging.[1] After concentrating the pure fractions, use a high-vacuum pump to remove residual solvent.

Problem 3: The final dihydrochloride salt does not precipitate or is impure.

  • Possible Cause 1: Incorrect stoichiometry of hydrochloric acid.

    • Solution: The conversion to the dihydrochloride salt requires the addition of two equivalents of HCl. Carefully calculate and add the appropriate amount of a standardized HCl solution (e.g., HCl in diethyl ether or isopropanol) to a solution of the free base.

  • Possible Cause 2: Presence of impurities in the free base.

    • Solution: Ensure the 3,8-diazabicyclo[3.2.1]octane intermediate is of high purity before proceeding to the salt formation step. If necessary, repeat the silica gel chromatography.

Data Presentation

StepReactionKey Reagents & SolventsTemperature (°C)Reaction TimeReported Yield (%)
1Cyclization3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride, CH3CN, NaHCO3, NaI, 40% MeNH2 (aq)50, then 7075 min for addition32
2Salt Formation3,8-diazabicyclo[3.2.1]octane, Hydrochloric AcidNot specifiedNot specifiedNot specified

Experimental Protocol

Step 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane [1]

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5g, 0.13mol) in acetonitrile (CH3CN, 900mL) in a 3-neck 5L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heat the stirred suspension to 50°C.

  • Add sodium bicarbonate (NaHCO3, 97g, 1.1mol) and heat the suspension to 70°C.

  • Add sodium iodide (NaI, 50g, 0.33mol) and stir for 5 minutes at 70°C.

  • Prepare a solution of 40% aqueous methylamine (MeNH2, 48mL, 0.55mol) in acetonitrile (850mL).

  • Add the methylamine solution dropwise to the reaction mixture at a rate of 10-15mL/min over approximately 75 minutes.

  • After the addition is complete, cool the reaction to room temperature.

  • Filter the solid precipitate and concentrate the filtrate to a volume of approximately 800mL.

  • Pour the concentrated reaction mixture into ethyl acetate (EtOAc, 800mL) and wash with 1N sodium hydroxide (NaOH, 2 x 100mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100mL).

  • Combine the organic phases, dry with sodium sulfate (Na2SO4), and concentrate.

  • Purify the residue by silica gel chromatography (620g of silica gel) using an eluent of 2.8% methanol (MeOH) / 0.4% ammonium hydroxide (NH4OH) in chloroform (CHCl3).

  • Collect the pure fractions (typically eluting between 2L and 4L of solvent).

  • Concentrate the pure fractions to obtain 3,8-diazabicyclo[3.2.1]octane as a brown oily substance (8.76g, 32% yield).

Step 2: Synthesis of this compound

Note: A detailed protocol for this specific step was not found in the provided search results. A general procedure is outlined below.

  • Dissolve the purified 3,8-diazabicyclo[3.2.1]octane from Step 1 in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add two equivalents of a standardized solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.

  • A precipitate should form. Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold anhydrous solvent.

  • Dry the product under vacuum to yield this compound.

Visualizations

experimental_workflow start Start: Starting Materials step1 Suspend Starting Material in CH3CN start->step1 step2 Heat to 50°C step1->step2 step3 Add NaHCO3 and Heat to 70°C step2->step3 step4 Add NaI step3->step4 step5 Dropwise Addition of MeNH2 Solution (75 min) step4->step5 step6 Cool to Room Temperature step5->step6 step7 Filtration step6->step7 step8 Workup: Concentration, EtOAc Addition, NaOH Wash, Extraction step7->step8 step9 Drying and Concentration step8->step9 step10 Silica Gel Chromatography step9->step10 step11 Concentrate Pure Fractions (3,8-diazabicyclo[3.2.1]octane) step10->step11 step12 Dissolve in Anhydrous Solvent step11->step12 step13 Add 2 eq. HCl step12->step13 step14 Filter and Dry Product step13->step14 end_product End Product: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride step14->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield cause1 Incomplete Reaction? start->cause1 solution1 Verify Temperature (70°C) Extend Reaction Time Monitor by TLC cause1->solution1 Yes cause2 Reagent Quality Issue? cause1->cause2 No solution2 Use Fresh Reagents Check MeNH2 Concentration cause2->solution2 Yes cause3 Purification Problem? cause2->cause3 No solution3 Repack Silica Column Prepare Fresh Eluent Careful Fraction Collection cause3->solution3 Yes cause4 Product Isolation Issue (Final Step)? cause3->cause4 No cause5 Incorrect HCl Stoichiometry? cause4->cause5 Yes cause6 Impure Free Base? cause4->cause6 No solution5 Use Standardized HCl Add 2 Equivalents Slowly cause5->solution5 solution6 Re-purify Intermediate by Chromatography cause6->solution6

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-methylation of 3,8-diaza-bicyclo[3.2.1]octane?

A1: The most frequently employed method for the N-methylation of the 3,8-diaza-bicyclo[3.2.1]octane scaffold is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4]

Q2: What are the main advantages of using the Eschweiler-Clarke reaction for this synthesis?

A2: The primary advantage of the Eschweiler-Clarke reaction is its ability to selectively produce the tertiary amine without the formation of quaternary ammonium salts as a byproduct.[1][3] The reaction is also typically high-yielding and proceeds under relatively mild conditions.

Q3: Can other methylating agents be used? What are the potential risks?

A3: While other methylating agents like methyl iodide can be used, they carry a significant risk of over-methylation, leading to the formation of quaternary ammonium salts. This complicates the purification process and reduces the yield of the desired product.

Q4: What is the purpose of converting the final product to a dihydrochloride salt?

A4: The dihydrochloride salt form of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane enhances its stability and improves its handling characteristics. The salt is typically a crystalline solid, which is easier to purify and store compared to the free base, which may be an oil or a low-melting solid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Incomplete reaction during the Eschweiler-Clarke methylation.- Ensure an excess of both formaldehyde and formic acid are used. - Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting material. - The reaction is typically performed at or near boiling temperatures to ensure it goes to completion.[1]
Sub-optimal pH for the reaction.While the Eschweiler-Clarke reaction is generally robust, reductive aminations with other reducing agents can be pH-sensitive. For related reactions using sodium cyanoborohydride, a pH of 4-5 is often optimal.
Impure starting material (3,8-diaza-bicyclo[3.2.1]octane).Ensure the starting diamine is of high purity. Impurities can interfere with the reaction and complicate purification.
Presence of unreacted starting material Insufficient amount of methylating agent or reducing agent.Increase the molar equivalents of formaldehyde and formic acid.
Reaction time is too short.Extend the reaction time and monitor for completion.
Formation of unexpected byproducts Impurities in the starting materials.Use highly pure starting materials to avoid the formation of diastereomeric or other impurities.[5]
Side reactions of formaldehyde.Ensure the reaction temperature is controlled. While typically heated, excessive temperatures could lead to decomposition or side reactions.
Difficulty in isolating the dihydrochloride salt Incorrect pH during salt formation.Ensure the solution is sufficiently acidic for complete protonation of both nitrogen atoms. Use a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Product is oily or does not crystallize.The free base may be an oil. Ensure complete conversion to the dihydrochloride salt. Trituration with a non-polar solvent may induce crystallization. If the product remains oily, it may indicate the presence of impurities. Further purification of the free base by distillation or chromatography may be necessary before salt formation.
Product is hygroscopic Inherent property of the dihydrochloride salt.Store the final product in a desiccator over a suitable drying agent. Handle the product in a dry atmosphere (e.g., a glove box) if possible.

Experimental Protocols

Synthesis of 3,8-diaza-bicyclo[3.2.1]octane (Starting Material)

A common route to the parent 3,8-diaza-bicyclo[3.2.1]octane involves a multi-step synthesis starting from commercially available materials like pyroglutamic acid. One reported synthesis involves the conversion of pyroglutamic acid to methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, followed by treatment with Lawesson's reagent to form the corresponding thiolactam. Subsequent steps involving reduction and cyclization yield the desired 8-methyl-3,8-diazabicyclo[3.2.1]octane, which can then be demethylated if the unsubstituted scaffold is required.[6] Another approach involves the cyclization of dialkyl 2,7-dibromooctanedioate with an amine.

N-Methylation via Eschweiler-Clarke Reaction

The following is a general procedure for the N-methylation of a secondary amine using the Eschweiler-Clarke reaction:

  • To a solution of 3,8-diaza-bicyclo[3.2.1]octane in formic acid, an excess of aqueous formaldehyde is added.

  • The reaction mixture is heated to reflux until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

  • The mixture is then cooled, and the excess acid is neutralized by the addition of a base (e.g., NaOH or Na2CO3).

  • The product, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane, is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are combined, dried over a drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure to yield the crude product.

Formation of the Dihydrochloride Salt
  • The crude 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • A solution of hydrogen chloride in the same or a miscible solvent is added dropwise with stirring until the precipitation of the salt is complete.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

Visualizations

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Secondary_Amine 3,8-diaza-bicyclo[3.2.1]octane Imine Iminium Ion Intermediate Secondary_Amine->Imine + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Methylated_Amine 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Imine->Methylated_Amine + HCOOH, - CO₂ Formic_Acid Formic Acid (HCOOH)

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Troubleshooting_Workflow Start Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Salt_Formation_Issue Difficulty with Salt Formation Problem->Salt_Formation_Issue Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Check_Conditions Verify Reaction Time & Temperature Low_Yield->Check_Conditions Analyze_Impurities Characterize Byproducts (NMR, MS) Impure_Product->Analyze_Impurities Adjust_pH Adjust pH for Salt Formation Salt_Formation_Issue->Adjust_pH Optimize_Crystallization Optimize Crystallization Conditions Salt_Formation_Issue->Optimize_Crystallization Check_Reagents->Analyze_Impurities Check_Conditions->Analyze_Impurities Optimize_Purification Optimize Purification of Free Base Analyze_Impurities->Optimize_Purification Optimize_Purification->Success Adjust_pH->Success Optimize_Crystallization->Success

Caption: A troubleshooting workflow for the synthesis.

References

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.

Q2: The powder appears clumpy and difficult to weigh accurately. What is the likely cause and how can I resolve this?

A2: Clumping is a strong indication that the compound has absorbed moisture from the atmosphere. Dihydrochloride salts are known to be hygroscopic, meaning they readily attract and hold water molecules.[1][2]

  • Troubleshooting:

    • Immediately and securely reseal the container after use.

    • Store the container in a desiccator with a functional desiccant to remove excess moisture.

    • For future use, handle the powder in a controlled environment, such as a glove box with an inert atmosphere (e.g., nitrogen or argon), to minimize moisture exposure.

    • If clumping is severe, the integrity of the sample for sensitive applications may be compromised.

Q3: I've noticed a slight discoloration of the white powder after some time in the lab. What could be the reason?

A3: Discoloration may suggest degradation of the compound, which can be initiated by exposure to light. While bicyclic amines can be sensitive to light, this compound should be stored away from direct sunlight and preferably in an opaque or amber-colored container to prevent photochemical degradation.

  • Troubleshooting:

    • Always store the container in a dark, cool, and dry place.

    • If the original container is not light-proof, transfer the compound to a suitable amber glass vial.

    • For prolonged storage, consider wrapping the container in aluminum foil as an extra precaution.

Q4: What are the ideal storage conditions for long-term stability?

A4: For optimal long-term stability, this compound should be stored at room temperature in a tightly sealed container. The storage area should be dry and well-ventilated, away from direct sunlight and sources of ignition. Some suppliers recommend storage at 0-8°C.[3] Always refer to the manufacturer's specific recommendations.

Q5: What materials should I avoid bringing into contact with this compound?

A5: While specific incompatibility data for this compound is limited, general best practices for similar chemicals suggest avoiding contact with strong oxidizing agents, strong acids, and strong bases. Such contact could lead to vigorous and potentially hazardous reactions.

Q6: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A6: When handling this compound, it is essential to use the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage Temperature Room Temperature (or 0-8 °C as per some suppliers)Avoid excessive heat.
Atmosphere Dry, inert gas (e.g., Nitrogen, Argon) if possibleDue to hygroscopic nature.
Light Exposure Store in the dark; use amber or opaque containersTo prevent light-induced degradation.
Recommended Humidity As low as practically achievable; use of a desiccator is advised

Experimental Protocols

Protocol for Handling and Weighing a Hygroscopic Powder:

  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Environment: Whenever possible, perform weighing and handling inside a glove box with a controlled inert atmosphere or in a room with low humidity.

  • Minimizing Exposure: Open the container only for the minimum time required to dispense the material.

  • Tools: Use clean, dry spatulas and weighing vessels.

  • Sealing: Immediately after dispensing, securely reseal the container, ensuring the cap is tight.

  • Storage: Return the container to a desiccator or its designated dry storage location promptly.

Visualizations

TroubleshootingWorkflow Troubleshooting Storage and Handling Issues cluster_observe Observation cluster_identify Identification cluster_cause Probable Cause cluster_solution Solution Observe_Issue Observe Issue with Compound Clumped_Powder Powder is Clumped Observe_Issue->Clumped_Powder e.g. Discolored_Powder Powder is Discolored Observe_Issue->Discolored_Powder e.g. Moisture_Absorption Moisture Absorption (Hygroscopic) Clumped_Powder->Moisture_Absorption Light_Exposure Light Exposure (Photosensitive) Discolored_Powder->Light_Exposure Check_Purity Check Purity for Sensitive Experiments Discolored_Powder->Check_Purity Store_Desiccator Store in Desiccator Moisture_Absorption->Store_Desiccator Handle_Inert_Atmosphere Handle in Inert Atmosphere Moisture_Absorption->Handle_Inert_Atmosphere Store_In_Dark Store in Dark/Opaque Container Light_Exposure->Store_In_Dark PPE_Selection Personal Protective Equipment (PPE) Selection Logic cluster_hazard Hazard Identification cluster_ppe Required PPE Compound 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride Skin_Irritant Skin Irritant Compound->Skin_Irritant Eye_Irritant Eye Irritant Compound->Eye_Irritant Respiratory_Irritant Respiratory Irritant (Dust) Compound->Respiratory_Irritant Harmful_Swallowed Harmful if Swallowed Compound->Harmful_Swallowed Gloves Chemical Resistant Gloves Skin_Irritant->Gloves Lab_Coat Lab Coat Skin_Irritant->Lab_Coat Goggles Safety Goggles/Glasses Eye_Irritant->Goggles Respirator Respirator (if dust is generated) Respiratory_Irritant->Respirator Harmful_Swallowed->Gloves Harmful_Swallowed->Lab_Coat

References

Technical Support Center: 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, high temperatures, incompatible substances, and extreme pH conditions. As a dihydrochloride salt of a diamine, it is particularly susceptible to hygroscopicity, which can facilitate hydrolytic degradation. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and well-ventilated place.[1] Storage recommendations vary between suppliers, with some suggesting room temperature[2][3] and others refrigerated conditions (0-8 °C).[4] For maximum stability and to mitigate the effects of ambient moisture, refrigerated storage in a desiccator is recommended.

Q3: My solid compound appears clumpy. Is this a sign of degradation?

A3: Clumping of the solid is often an indication of moisture absorption due to the hygroscopic nature of the dihydrochloride salt. While this does not necessarily mean the compound has degraded, the presence of water can increase the risk of chemical degradation over time. It is crucial to handle the compound in a dry environment, such as a glove box or under a stream of inert gas, to minimize moisture uptake.

Q4: I am dissolving the compound in an aqueous buffer for my experiment. What pH range is optimal for its stability?

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Potential Cause: Degradation of the compound due to improper handling, storage, or experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, preferably under inert gas).

  • Assess Handling Procedures: Review your experimental workflow to identify any steps where the compound might be exposed to air and moisture for extended periods. Minimize such exposure by using appropriate inert atmosphere techniques.

  • Analyze Compound Purity: If degradation is suspected, it is recommended to re-analyze the purity of your stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Prepare Fresh Solutions: If using stock solutions, consider the possibility of solution-state degradation. It is best practice to prepare fresh solutions for each experiment, especially if the solution has been stored for an extended period.

Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS, NMR)

Potential Cause: Presence of degradation products or impurities.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the structure and related compounds like piperazine, potential degradation pathways include oxidation and hydrolysis. Oxidative degradation may lead to the formation of N-oxides or ring-opened products. Hydrolysis could occur if the compound is exposed to significant moisture, particularly at non-neutral pH.

  • Characterize Unknown Peaks: Utilize techniques like LC-MS/MS or high-resolution mass spectrometry to obtain the mass of the unknown peaks and deduce their potential structures. Comparison of NMR spectra over time can also help identify the growth of impurity signals.

  • Review Experimental Conditions:

    • Temperature: Avoid exposing the compound to high temperatures, as thermal degradation can occur.[5][6]

    • Oxidizing Agents: Ensure that your reaction components and solvents are free from strong oxidizing agents.

    • Metal Contaminants: Traces of certain metals, such as copper, can catalyze the oxidation of amines.[5] Use high-purity reagents and solvents.

Data Summary

Storage and Handling Recommendations:

ParameterRecommendationRationale
Temperature 0-8 °C or Room Temperature (as per supplier)Minimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and moisture absorption.
Container Tightly SealedPrevents exposure to air and moisture.
Handling In a dry environment (e.g., glove box)The compound is hygroscopic.
Solution pH Acidic to Neutral (pH 4-7)Avoids base-catalyzed degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the container of this compound to room temperature in a desiccator before opening to prevent condensation.

  • In a chemical fume hood or glove box, weigh the desired amount of the solid into a clean, dry vial.

  • Add the desired solvent (e.g., sterile water, buffer) to the vial.

  • Mix thoroughly until the solid is completely dissolved.

  • If not for immediate use, blanket the headspace of the vial with an inert gas, seal tightly, and store at the recommended temperature.

Protocol 2: Monitoring Purity by HPLC
  • Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Analysis: Integrate the peak areas to determine the purity of the compound. The appearance of new peaks over time can indicate degradation.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage Store at 0-8°C or RT in a dry, inert atmosphere equilibration Equilibrate to RT in desiccator storage->equilibration weighing Weigh in dry environment (e.g., glove box) equilibration->weighing dissolution Dissolve in appropriate solvent weighing->dissolution experiment Perform Experiment (control pH and temperature) dissolution->experiment analysis Analyze results experiment->analysis

Recommended workflow for handling the compound.

troubleshooting_logic start Inconsistent Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Temp, Atmosphere, Seal) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Moisture) start->check_handling check_purity Analyze Compound Purity (HPLC, NMR) check_storage->check_purity check_handling->check_purity prepare_fresh Prepare Fresh Solutions check_purity->prepare_fresh If using old stock solution review_conditions Review Experimental Conditions (pH, Temp, Oxidants, Metals) check_purity->review_conditions If purity is low review_conditions->prepare_fresh

Troubleshooting logic for degradation issues.

References

common pitfalls in 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride (CAS: 52407-92-8). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, handling, and application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][2] As a dihydrochloride salt, it is potentially hygroscopic, so minimizing exposure to moisture is crucial to maintain its integrity.

Q2: What is the solubility of this compound in common laboratory solvents?

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent degradation or hazardous reactions.

Troubleshooting Guides

Synthesis

Problem: Low yield or incomplete reaction during N-methylation of the 3,8-diazabicyclo[3.2.1]octane precursor.

Possible Causes & Solutions:

  • Steric Hindrance: The bicyclic structure can present steric challenges. Ensure the use of a less sterically hindered methylating agent.

  • Base Strength: The choice of base is critical for deprotonation of the secondary amine. A sufficiently strong, non-nucleophilic base should be used to avoid side reactions.

  • Reaction Temperature: Optimization of the reaction temperature may be required. Lower temperatures can improve selectivity, while higher temperatures may be needed to overcome activation energy barriers.

Problem: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Residual Starting Material: Monitor the reaction progress carefully using techniques like TLC or LC-MS to ensure complete consumption of the starting material.

  • By-product Formation: Over-methylation to form a quaternary ammonium salt is a potential side reaction. Careful control of stoichiometry and reaction conditions can minimize this.

  • Purification Method: Due to its polar nature, normal-phase silica gel chromatography may be challenging. Consider using reverse-phase chromatography or ion-exchange chromatography for more effective purification.

Handling & Storage

Problem: The compound appears clumpy or has gained weight upon storage.

Possible Cause & Solution:

  • Hygroscopicity: As a dihydrochloride salt, the compound can absorb moisture from the atmosphere. Store it in a desiccator with a suitable drying agent and always handle it in a dry environment, such as a glove box, if possible.

Analytical Characterization

Problem: Unidentified peaks in the 1H NMR spectrum.

Possible Causes & Solutions:

  • Residual Solvents: Ensure the product is thoroughly dried under high vacuum to remove any residual solvents from the synthesis or purification steps. Common solvent peaks should be checked against a reference chart.[4]

  • Impurities from Synthesis: Compare the spectrum to the spectra of starting materials and known potential by-products.

  • Degradation: If the compound has been stored improperly, degradation products may be present.

Problem: Ambiguous mass spectrometry fragmentation pattern.

Possible Cause & Solution:

  • Fragmentation of the Bicyclic Core: The fragmentation pattern of bicyclic amines can be complex. The primary amine at the 8-position and the tertiary amine at the 3-position will influence fragmentation pathways. Expect to see fragmentation corresponding to the loss of the methyl group and cleavage of the bicyclic ring system.

Biological Assays

Problem: Inconsistent results or poor reproducibility in biological assays.

Possible Causes & Solutions:

  • Compound Purity: Ensure the purity of the compound using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis) before use in biological experiments.

  • pH of Assay Buffer: The protonation state of the two amine groups is pH-dependent. This can affect the compound's conformation and its interaction with biological targets. Ensure the pH of your assay buffer is controlled and consistent.

  • Interaction with Assay Components: The positive charges on the protonated amines could lead to non-specific interactions with negatively charged components in the assay, such as proteins or lipids. Consider including BSA or a non-ionic detergent in the assay buffer to block non-specific binding sites.

Experimental Protocols

Synthesis of this compound

A representative two-step synthesis is described below, adapted from the literature.[5]

Step 1: Synthesis of 3,8-diazabicyclo[3.2.1]octane

  • Suspend 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5 g, 0.13 mol) in acetonitrile (900 mL) in a 3-neck 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heat the stirred suspension to 50°C and add NaHCO3 (97 g, 1.1 mol).

  • Heat the suspension to 70°C and add NaI (50 g, 0.33 mol). Stir for 5 minutes at 70°C.

  • Prepare a solution of 40% aqueous methylamine (48 mL, 0.55 mol) in acetonitrile (850 mL) and add it dropwise to the reaction mixture at a rate of 10-15 mL/min via an addition funnel.

  • After the addition is complete (approximately 75 minutes), cool the reaction to room temperature.

  • Filter the solid and concentrate the filtrate to approximately 800 mL.

  • Pour the concentrated mixture into ethyl acetate (800 mL) and wash with 1N NaOH (2 x 100 mL).

  • Extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Dry the combined organic phases with Na2SO4 and concentrate.

  • Purify the residue by silica gel chromatography (eluting with 2.8% MeOH/0.4% NH4OH in CHCl3) to yield 3,8-diazabicyclo[3.2.1]octane as a brown oil.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the purified 3-methyl-3,8-diaza-bicyclo[3.2.1]octane in a suitable solvent such as diethyl ether or methanol.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the solvent, and dry under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation cluster_analysis Analysis start Precursor reaction1 Cyclization start->reaction1 intermediate 3,8-diazabicyclo- [3.2.1]octane reaction1->intermediate reaction2 N-Methylation intermediate->reaction2 product_freebase 3-Methyl-3,8-diaza- bicyclo[3.2.1]octane reaction2->product_freebase chromatography Chromatography product_freebase->chromatography salt_formation HCl Addition chromatography->salt_formation final_product Dihydrochloride Salt salt_formation->final_product nmr NMR final_product->nmr ms Mass Spec final_product->ms purity Purity Assay final_product->purity

Caption: General experimental workflow for the synthesis and analysis.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_handling Handling & Storage cluster_analysis_issues Analytical Issues low_yield Low Yield check_reagents Reagent Quality low_yield->check_reagents Possible Causes optimize_conditions Optimize Conditions low_yield->optimize_conditions Possible Causes incomplete_rxn Incomplete Reaction check_temp Temperature incomplete_rxn->check_temp Possible Causes check_time Reaction Time incomplete_rxn->check_time Possible Causes side_reaction Side Reactions control_stoichiometry Stoichiometry side_reaction->control_stoichiometry Possible Causes change_reagents Reagent Choice side_reaction->change_reagents Possible Causes clumping Clumping/ Weight Gain store_desiccator Store in Desiccator clumping->store_desiccator Solution extra_peaks Unexpected Peaks (NMR/LC-MS) check_solvents Residual Solvents extra_peaks->check_solvents Possible Causes check_impurities Synthesis Impurities extra_peaks->check_impurities Possible Causes check_degradation Degradation extra_peaks->check_degradation Possible Causes

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Enhancing the Purity of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions to enhance the purity of your compound.

Issue 1: Low Purity After Initial Synthesis and Salt Formation

  • Question: My initial purity of this compound after synthesis is below the desired specification (e.g., <95%). What are the likely impurities and how can I remove them?

  • Answer: Low purity after initial synthesis can be attributed to several factors, including residual starting materials, by-products, and trapped solvents. Common impurities may include unreacted precursors, such as derivatives of tropinone or related bicyclic ketones, and reagents from the synthetic process. Chromatographic purification of the free base followed by recrystallization of the dihydrochloride salt is a highly effective strategy.

    Troubleshooting Workflow:

    start Low Purity Product (<95%) free_base Convert to Free Base (e.g., aq. NaOH, extract with organic solvent) start->free_base chromatography Column Chromatography (Silica Gel) free_base->chromatography eluent Eluent System: DCM/MeOH/NH4OH chromatography->eluent collect_fractions Collect & Combine Pure Fractions chromatography->collect_fractions form_salt Form Dihydrochloride Salt (e.g., HCl in Ether or Isopropanol) collect_fractions->form_salt recrystallize Recrystallize PURE Product form_salt->recrystallize

    Caption: Troubleshooting workflow for low initial purity.

    Recommended Actions:

    • Convert to Free Base: Before chromatography, convert the dihydrochloride salt back to its free base form. This can be achieved by dissolving the salt in water, basifying with an appropriate base (e.g., sodium hydroxide), and extracting the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Column Chromatography: Purify the free base using silica gel column chromatography. A common eluent system for this type of compound is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to prevent streaking of the amine on the acidic silica gel.

    • Salt Formation: After obtaining the pure free base, dissolve it in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the pure dihydrochloride salt.

    • Recrystallization: For further enhancement of purity, perform a recrystallization of the dihydrochloride salt as detailed in the Experimental Protocols section.

Issue 2: Oiling Out During Recrystallization

  • Question: When I try to recrystallize the dihydrochloride salt, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent at the temperature of crystallization, or if the cooling process is too rapid. The presence of impurities can also inhibit crystal formation.

    Troubleshooting Decision Tree:

    oiling_out Compound 'Oils Out' During Recrystallization check_concentration Is the solution too concentrated? oiling_out->check_concentration check_cooling Is the cooling rate too fast? check_concentration->check_cooling No reduce_concentration Dilute the solution with more solvent. check_concentration->reduce_concentration Yes check_solvent Is the solvent system optimal? check_cooling->check_solvent No slow_cooling Allow for slow cooling to room temperature, then gradually cool further. check_cooling->slow_cooling Yes change_solvent Try a different solvent or a co-solvent system (e.g., Ethanol/IPA). check_solvent->change_solvent seed_crystal Add a seed crystal to induce crystallization. check_solvent->seed_crystal success Crystals Formed reduce_concentration->success slow_cooling->success change_solvent->success seed_crystal->success

    Caption: Decision tree for troubleshooting "oiling out".

    Recommended Actions:

    • Reduce Concentration: Add more of the recrystallization solvent to the heated mixture to ensure the compound is not overly concentrated.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.

    • Solvent System Modification: If the problem persists, consider a different solvent system. For amine dihydrochlorides, mixtures of alcohols (e.g., ethanol, isopropanol) or an alcohol with a small amount of water can be effective.

    • Seed Crystals: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Issue 3: Discolored Product

  • Question: My final product has a yellowish or brownish tint. How can I decolorize it?

  • Answer: Color in the final product is often due to high molecular weight, colored impurities. These can sometimes be removed by treating the recrystallization solution with activated charcoal.

    Decolorization Workflow:

    start Discolored Product dissolve Dissolve in minimum amount of hot recrystallization solvent start->dissolve add_charcoal Add a small amount of activated charcoal (1-2% w/w) dissolve->add_charcoal heat_briefly Heat briefly with stirring add_charcoal->heat_briefly hot_filtration Perform hot filtration to remove charcoal heat_briefly->hot_filtration cool_filtrate Allow filtrate to cool slowly and crystallize hot_filtration->cool_filtrate collect_crystals Collect pure, colorless crystals cool_filtrate->collect_crystals

    Caption: Workflow for decolorizing the final product.

    Caution: Use activated charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Always perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for recrystallizing this compound?

    • A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For amine dihydrochlorides, polar protic solvents are often a good choice. A good starting point is a mixture of ethanol and isopropanol (IPA), or ethanol with a small amount of water. See the experimental protocol below for a recommended procedure.

  • Q2: How can I confirm the purity of my final product?

    • A2: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can separate and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or organic impurities. Mass Spectrometry (MS) can confirm the molecular weight of the compound.

  • Q3: My yield is very low after recrystallization. What can I do to improve it?

    • A3: Low yield can result from using too much solvent during recrystallization, causing some of the product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. You can also try to recover a second crop of crystals by concentrating the mother liquor and cooling it again, although this second crop may be of lower purity.

  • Q4: Is it better to purify the free base or the dihydrochloride salt?

    • A4: For the removal of non-basic organic impurities, purification of the free base by column chromatography is generally more effective. The final purification step to obtain a stable, crystalline solid is typically the recrystallization of the dihydrochloride salt.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Purity ImprovementNotes
Ethanol / Isopropanol1:1 to 3:1Can increase purity from ~95% to >98%Good for general purpose recrystallization.
Ethanol / Water10:1 to 20:1Effective for removing highly polar impurities.Use water sparingly to avoid making the compound too soluble.
MethanolN/ACan be effective, but solubility may be high.May require cooling to very low temperatures for good recovery.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Begin with an ethanol/isopropanol (1:1) mixture.

  • Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of the hot solvent mixture to the flask while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a set time (e.g., 15-20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Validation & Comparative

A Comparative Guide to 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride and Other Bicyclic Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic scaffold of diamines has proven to be a valuable asset in medicinal chemistry, offering a constrained conformational framework that can enhance binding affinity and selectivity for various biological targets. Among these, 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride and its structural analogs have garnered significant interest for their potential therapeutic applications, particularly in the realms of central nervous system disorders and oncology. This guide provides an objective comparison of this compound with other notable bicyclic diamines, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Overview of Bicyclic Diamines

Bicyclic diamines are a class of organic molecules characterized by two fused rings containing two nitrogen atoms. The rigid structure of these compounds reduces the conformational flexibility inherent in their linear counterparts, which can lead to a more favorable entropic contribution to binding affinity. This structural constraint also allows for the precise spatial orientation of substituents, enabling fine-tuning of interactions with specific receptor subtypes. The 3,8-diazabicyclo[3.2.1]octane core, in particular, has served as a versatile template for the development of potent and selective ligands for various targets.

Performance Comparison: Analgesic and Antiproliferative Activities

The therapeutic potential of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in several key areas, including analgesia and cancer therapy. The following tables summarize the performance of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane and its analogs in relevant assays.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Derivatives of 3,8-diazabicyclo[3.2.1]octane have shown significant activity as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological processes, including pain perception.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference CompoundBinding Affinity (Ki)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β24.1 nMEpibatidine0.042 nM
3-Methyl-3,8-diaza-bicyclo[3.2.1]octaneα7Diminished AffinityNot SpecifiedNot Specified
8-Methyl-3,8-diaza-bicyclo[3.2.1]octaneα7Diminished AffinityNot SpecifiedNot Specified

Table 1: Comparative nAChR Binding Affinities. This table highlights the high affinity of a substituted 3,8-diazabicyclo[3.2.1]octane for the α4β2 nAChR subtype, a key target for analgesia. In contrast, the methylated isomers show reduced affinity for the α7 nAChR.

In Vivo Analgesic Activity (Hot Plate Test)

The hot plate test is a standard method for assessing the central analgesic effects of compounds in animal models. The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.

CompoundDose (mg/kg, s.c.)Latency IncreaseMaximal Nontoxic Dose (MNTD) / Minimal Analgesic Dose (MAD) Ratio
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane1Significant30

Table 2: Analgesic Activity of a 3,8-diazabicyclo[3.2.1]octane Derivative. This table demonstrates the potent in vivo analgesic effect of the compound, with a favorable therapeutic window as indicated by the MNTD/MAD ratio.

In Vitro Antiproliferative Activity (IC50)

N-substituted derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have been investigated for their potential as anticancer agents. Their antiproliferative activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (µM)
N3,N8-bis(2-(3,4,5-trimethoxyphenyl)pyridin-4-ylmethyl)-3,8-diazabicyclo[3.2.1]octaneCCRF-CEM (Leukemia)Low µM range
SK-MEL-28 (Melanoma)4-14
MCF-7 (Breast Cancer)4-14
HepG2 (Liver Cancer)4-14
DU145 (Prostate Cancer)4-14
N3,N8-bis(4-methoxypyridin-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octaneLeukemia cell linesup to 3

Table 3: Antiproliferative Activity of N3,N8-disubstituted 3,8-diazabicyclo[3.2.1]octane Analogues. This table showcases the broad-spectrum antiproliferative activity of these compounds against both hematological and solid tumor cell lines.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening ACh Acetylcholine (ACh) / Bicyclic Diamine ACh->nAChR Binds to PI3K PI3K Ca_influx->PI3K MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation Experimental_Workflow_Analgesia start Start animal_prep Animal Acclimatization (e.g., Mice) start->animal_prep compound_admin Compound Administration (e.g., subcutaneous injection) animal_prep->compound_admin hot_plate Place Animal on Hot Plate (Constant Temperature) compound_admin->hot_plate After defined time interval observe Observe for Pain Response (e.g., Paw Licking, Jumping) hot_plate->observe record_latency Record Latency Time observe->record_latency end End record_latency->end Experimental_Workflow_Antiproliferation start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding compound_treatment Add Bicyclic Diamine (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Read Absorbance (e.g., 570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

A Comparative Guide to the Efficacy of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various analogs of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride. The focus is on their analgesic properties and binding affinities for nicotinic acetylcholine receptors (nAChRs), key targets for pain management. The data presented is compiled from preclinical studies to aid in the evaluation and selection of compounds for further research and development.

Quantitative Efficacy and Binding Affinity Data

The following table summarizes the in vivo analgesic activity and in vitro binding affinity of a series of 3,8-diazabicyclo[3.2.1]octane analogs. The analgesic efficacy was determined using the hot plate test in mice, a standard model for assessing pain response to a thermal stimulus. The binding affinity for the α4β2 nicotinic acetylcholine receptor subtype, a critical receptor in pain signaling, was evaluated through radioligand competition assays.

Compound IDSubstitution at N3Substitution at N8Analgesic Activity (Hot Plate Test)α4β2 nAChR Binding Affinity (Ki, nM)
1a 6-Chloro-3-pyridazinylHSignificant increase in pain threshold at 1 mg/kg (s.c.), lasting ~45 min4.1 ± 0.21
1b 6-Chloro-3-pyridazinylPropionylInactiveNot Reported
1c 6-Chloro-3-pyridazinylEthylWeaker than 1aNot Reported
2a H6-Chloro-3-pyridazinylLess active than 1aNot Reported
2b Propionyl6-Chloro-3-pyridazinylInactiveNot Reported
2l Benzyl6-Chloro-3-pyridazinylInactiveNot Reported
Epibatidine(Reference)(Reference)Potent Analgesic0.042 ± 0.036

Data extracted from Barlocco et al., J. Med. Chem. 1998, 41 (5), pp 674–681.[1][2]

Experimental Protocols

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic efficacy of compounds in rodents. The protocol involves placing the animal on a heated surface and measuring the latency to a nociceptive response, such as paw licking or jumping. An increase in this latency period indicates an analgesic effect.

Apparatus:

  • A commercially available hot plate apparatus with a controlled temperature surface.

  • A transparent cylinder to keep the animal on the heated surface.

  • A timer.

Procedure:

  • The hot plate surface is maintained at a constant temperature, typically between 50-55°C.

  • Animals (e.g., mice) are habituated to the testing room for at least 30 minutes before the experiment.

  • A baseline latency to the first sign of a pain response (e.g., hind paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered to the animals (e.g., subcutaneously, intraperitoneally).

  • At a predetermined time after administration, the animal is placed on the hot plate, and the latency to the pain response is recorded.

  • The percentage of the maximal possible effect (%MPE) is often calculated to quantify the analgesic effect.

In Vitro Receptor Binding: α4β2 nAChR Competition Assay

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. In this case, a competition assay using a radiolabeled ligand for the α4β2 nAChR is performed.

Materials:

  • Cell membranes prepared from a cell line expressing the human α4β2 nAChR.

  • Radioligand, such as [³H]cytisine or [³H]epibatidine.

  • Test compounds (analogs of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane).

  • Unlabeled nicotine or another high-affinity ligand for determining non-specific binding.

  • Binding buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • A parallel set of tubes is prepared with the radioligand and a high concentration of an unlabeled ligand to determine non-specific binding.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The analgesic effects of these 3,8-diazabicyclo[3.2.1]octane analogs are primarily mediated through their interaction with neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. Activation of these ligand-gated ion channels leads to a cascade of intracellular events.

G Experimental Workflow for Efficacy Comparison cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison a1 Synthesize Analogs a3 Radioligand Binding Assay ([³H]cytisine) a1->a3 a2 Prepare Cell Membranes (α4β2 nAChR expressing) a2->a3 a4 Determine Ki values a3->a4 c1 Correlate Binding Affinity (Ki) with Analgesic Efficacy a4->c1 b1 Administer Analogs to Mice b2 Hot Plate Test b1->b2 b3 Measure Latency to Nociceptive Response b2->b3 b4 Assess Analgesic Efficacy b3->b4 b4->c1 c2 Structure-Activity Relationship (SAR) c1->c2 G α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_jak_stat JAK2-STAT3 Pathway cluster_pi3k_akt PI3K-Akt Pathway agonist 3,8-DBCO Analog (Agonist) receptor α4β2 nAChR agonist->receptor channel Ion Channel Opening (Na+, Ca2+ influx) receptor->channel depolarization Membrane Depolarization channel->depolarization jak2 JAK2 depolarization->jak2 pi3k PI3K depolarization->pi3k stat3 STAT3 jak2->stat3 transcription Gene Transcription (Anti-inflammatory & Analgesic Effects) stat3->transcription akt Akt pi3k->akt cellular_response Neuronal Survival & Plasticity akt->cellular_response

References

Comparative Therapeutic Potential of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride in Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in the context of obesity treatment. Its performance is evaluated against other therapeutic alternatives, supported by available preclinical experimental data.

Introduction

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, presenting a significant global health challenge. The intricate neurobiological circuits governing appetite and energy homeostasis are key targets for pharmacological intervention. One such target is the Neuropeptide Y (NPY) system, with the Y2 receptor playing a crucial role in the regulation of food intake. This compound (also known as JNJ-2408068) has emerged as a potent and selective antagonist of the NPY Y2 receptor, demonstrating promise in preclinical models of obesity by reducing food intake and body weight.[1] This guide aims to objectively compare its potential with other NPY Y2 receptor antagonists and established anti-obesity drugs acting through different mechanisms.

Mechanism of Action: NPY Y2 Receptor Antagonism

The NPY system is a critical regulator of energy balance. The Y2 receptor, a presynaptic autoreceptor, is involved in the feedback inhibition of NPY release. By blocking these receptors, antagonists like this compound are hypothesized to increase synaptic NPY levels, leading to a paradoxical reduction in food intake. The precise downstream signaling cascade is complex and a subject of ongoing research.

Caption: NPY Y2 Receptor Antagonism Pathway.

Comparative In Vitro Data

The following table summarizes the in vitro potency of this compound and comparator compounds at the NPY Y2 receptor.

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)Reference
This compound (JNJ-2408068) NPY Y2 ReceptorRadioligand BindingHuman--Data Not Available
BIIE0246NPY Y2 ReceptorRadioligand Binding ([¹²⁵I]NPY)Human3.3-[2]
CYM 9484NPY Y2 Receptor--19-[3]
CYM 9552NPY Y2 Receptor--12-[3]

Note: Direct comparative IC50 or Ki values for this compound were not publicly available in the searched literature. The table includes data for other selective NPY Y2 receptor antagonists for context.

Comparative In Vivo Preclinical Data

This section presents preclinical data on the effects of this compound and other anti-obesity agents in rodent models of diet-induced obesity (DIO).

CompoundAnimal ModelDoseDurationBody Weight Change (%)Food Intake Reduction (%)Reference
This compound Animal models--Promising reductionPromising reduction[1]
SemaglutideDIO Mice100 nmol/kg3 weeks-22% from baselineSignificant suppression[4]
SemaglutideDIO Mice-34 days~ -18% vs vehicleSignificant reduction[5]
OrlistatObese Rats10 mg/kg/day6 weeksSignificant restorationNo significant difference[6]
BIIE0246DIO Mice with excess NPY1.3 mg/kg/day (i.p.)4.5 weeksReduced fat mass gainNo change[7][8][9]

Note: Quantitative in vivo data for this compound was not available for direct comparison. The data for comparator compounds are from separate studies and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of anti-obesity compounds.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Rodent Models) cluster_data Data Analysis & Interpretation binding_assay Receptor Binding Assay (IC50, Ki determination) functional_assay Functional Assay (e.g., cAMP, Ca2+ mobilization) binding_assay->functional_assay dio_model Diet-Induced Obesity (DIO) Model Development functional_assay->dio_model drug_admin Compound Administration dio_model->drug_admin bw_fi_monitoring Body Weight & Food Intake Monitoring drug_admin->bw_fi_monitoring locomotor_activity Locomotor Activity Assessment drug_admin->locomotor_activity metabolic_analysis Metabolic Parameters (e.g., glucose, lipids) bw_fi_monitoring->metabolic_analysis data_analysis Statistical Analysis & Comparison metabolic_analysis->data_analysis

Caption: General Preclinical Workflow for Anti-Obesity Drug Evaluation.

NPY Y2 Receptor Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of a test compound for the NPY Y2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY) for binding to cell membranes expressing the human Y2 receptor.

Materials:

  • Human cell line stably expressing the NPY Y2 receptor (e.g., HEK293 cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

  • Test compound: this compound.

  • Reference compound: Unlabeled NPY or another known Y2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the NPY Y2 receptor. Homogenize the cells and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I]-PYY, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Evaluation in Diet-Induced Obese (DIO) Mice

Objective: To assess the in vivo efficacy of a test compound on body weight and food intake in an animal model of obesity.

Animals: Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.

Procedure:

  • Obesity Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

  • Acclimation and Baseline Measurement: Acclimate the obese mice to individual housing and measure baseline body weight and food intake for several days.

  • Compound Administration: Randomly assign mice to treatment groups (vehicle control, test compound at different doses). Administer the compound daily or as per the desired dosing regimen (e.g., oral gavage, subcutaneous injection).

  • Monitoring:

    • Body Weight: Measure body weight daily or several times a week.

    • Food Intake: Measure the amount of food consumed daily.

  • Locomotor Activity: Monitor spontaneous physical activity using automated systems with infrared beams to ensure that the weight loss effect is not due to hyperactivity.

  • Data Analysis: Analyze the changes in body weight and food intake over the treatment period and compare the effects of the test compound to the vehicle control group using appropriate statistical methods.

Conclusion

This compound shows promise as a potential therapeutic agent for obesity through its targeted antagonism of the NPY Y2 receptor. Preclinical studies indicate its ability to reduce food intake and body weight. However, a comprehensive evaluation of its therapeutic potential requires direct, quantitative comparisons with other NPY Y2 receptor antagonists and established anti-obesity drugs under standardized experimental conditions. The lack of publicly available, head-to-head comparative data for this compound makes it challenging to definitively position it against current and emerging therapies. Further research providing detailed in vitro and in vivo comparative data is essential to fully validate its therapeutic potential for the treatment of obesity.

References

Comparative Analysis of Binding Affinities for Neuropeptide Y2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of selected compounds targeting the Neuropeptide Y2 (NPY Y2) receptor, a G-protein coupled receptor implicated in various physiological processes, including appetite regulation, anxiety, and epilepsy. While the initial focus of this guide was to be on 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a thorough review of the scientific literature reveals that this compound, also identified as JNJ-2408068, is primarily characterized as a potent respiratory syncytial virus (RSV) fusion inhibitor. Currently, there is a lack of publicly available data demonstrating its direct binding affinity for the NPY Y2 receptor.

Therefore, this guide will focus on a comparative analysis of two well-established, potent, and selective NPY Y2 receptor antagonists: BIIE 0246 and JNJ-31020028 . These compounds serve as critical tools for in vitro and in vivo studies of NPY Y2 receptor function and represent important scaffolds in the development of novel therapeutics.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of BIIE 0246 and JNJ-31020028 for the human and rat NPY Y2 receptors. This data has been compiled from various radioligand binding studies.

CompoundTarget ReceptorSpeciesBinding Affinity (IC50)Binding Affinity (pIC50)Binding Affinity (Ki)
BIIE 0246 NPY Y2 ReceptorHuman3.3 nM[1][2]-8-10 nM[2]
NPY Y2 ReceptorRat15 nM[2]--
JNJ-31020028 NPY Y2 ReceptorHuman6 nM[1]8.07 ± 0.05-
NPY Y2 ReceptorRat-8.22 ± 0.06-

Note: IC50, pIC50, and Ki are common measures of ligand affinity. IC50 is the concentration of a competing ligand that displaces 50% of a specific radioligand. pIC50 is the negative logarithm of the IC50 value. Ki is the inhibition constant for a competing ligand and is an absolute measure of binding affinity.

Experimental Protocols

The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay for the NPY Y2 receptor.

Radioligand Binding Assay for NPY Y2 Receptor

1. Receptor Preparation:

  • Cell membranes are prepared from cell lines stably expressing the recombinant human or rat NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Alternatively, tissue homogenates from brain regions known to have high Y2 receptor density (e.g., hippocampus) can be used.

  • Cells or tissues are homogenized in a cold lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a high-affinity radioligand for the Y2 receptor (e.g., [¹²⁵I]-Peptide YY or [¹²⁵I]-NPY) is used.

  • Increasing concentrations of the unlabeled test compound (the competitor) are added to a series of assay tubes or wells.

  • The receptor preparation is then added to initiate the binding reaction.

  • The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY Y2 receptor agonist or antagonist.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

NPY_Y2_Receptor_Signaling_Pathway Y2R NPY Y2 Receptor G_alpha Gαi Y2R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma Gβγ G_beta_gamma->Ca_channel Inhibits NPY NPY / PYY (Agonist) NPY->Y2R Binds Antagonist Y2 Antagonist (e.g., BIIE 0246) Antagonist->Y2R Blocks ATP ATP ATP->AC Neuronal_Inhibition Inhibition of Neurotransmitter Release

Caption: NPY Y2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start receptor_prep Receptor Preparation (Cell Membranes or Tissue Homogenates) start->receptor_prep assay_setup Assay Setup (96-well plate) receptor_prep->assay_setup add_components Add Components: 1. Test Compound (variable conc.) 2. Radioligand (fixed conc.) 3. Receptor Preparation assay_setup->add_components incubation Incubation (to reach equilibrium) add_components->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration washing Washing (Removes unbound radioligand) filtration->washing quantification Quantification (Gamma Counting) washing->quantification data_analysis Data Analysis (Non-linear regression to determine IC50 and Ki) quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Comparative Analysis of the Cross-Reactivity Profile of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride. Due to the limited publicly available data on the specific binding profile of this compound, this guide leverages experimental data from structurally similar 3,8-diazabicyclo[3.2.1]octane derivatives to infer a likely cross-reactivity profile. This information is compared with the known binding affinities of established ligands for various receptors.

Introduction

This compound is a bicyclic diamine that serves as a scaffold in medicinal chemistry. Its structural rigidity and the presence of two nitrogen atoms make it an attractive starting point for the synthesis of novel compounds targeting a range of biological receptors. Understanding the potential for off-target binding, or cross-reactivity, is crucial for the development of selective ligands and for interpreting the pharmacological effects of compounds containing this scaffold.

Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have demonstrated significant affinity for various neurotransmitter receptors, including nicotinic acetylcholine (nAChR), dopamine (D2), serotonin (5-HT2A), and muscarinic acetylcholine (mAChR) receptors. This suggests that this compound itself may exhibit a degree of cross-reactivity across these receptor families.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Ki in nM) of derivatives of 3,8-diazabicyclo[3.2.1]octane and a selection of standard reference compounds for key receptors implicated in potential cross-reactivity. It is important to note the absence of direct binding data for this compound in the public domain. The data for its derivatives serve as a surrogate to guide initial assessment.

Table 1: Binding Affinities (Ki, nM) at Nicotinic Acetylcholine Receptors (nAChRs)

Compoundα4β2 nAChRα7 nAChR
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane[1]4.1>10,000
Epibatidine (reference agonist)0.051.3
Dihydro-β-erythroidine (DHβE) (reference antagonist)1500
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane derivative Data not availableAffinity noted, but Ki not specified

Table 2: Binding Affinities (Ki, nM) at Dopamine, Serotonin, and Muscarinic Receptors

CompoundDopamine D2Serotonin 5-HT2AMuscarinic (non-selective)
8-Methyl-3,8-diaza-bicyclo[3.2.1]octane derivatives Affinity noted, but Ki not specified Affinity noted, but Ki not specified Affinity noted, but Ki not specified
Haloperidol (D2 antagonist)1.23.81000
Ketanserin (5-HT2A antagonist)562.1>10000
Atropine (Muscarinic antagonist)>10000>100001.7

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to determine the receptor affinities presented above.

Nicotinic Acetylcholine Receptor (α4β2) Binding Assay
  • Objective: To determine the binding affinity of a test compound for the α4β2 subtype of the nicotinic acetylcholine receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human α4β2 nAChR.

    • Radioligand: [³H]Epibatidine or [³H]Cytisine.

    • Non-specific binding control: A high concentration of a non-labeled ligand, such as nicotine or cytisine (e.g., 100 µM).

    • Test compound: this compound or its derivatives.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding wells, only the membrane and radioligand are added.

    • For non-specific binding wells, the membrane, radioligand, and a high concentration of the non-labeled ligand are added.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Binding Assay
  • Objective: To determine the binding affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Non-specific binding control: A high concentration of a non-labeled D2 antagonist, such as haloperidol or sulpiride (e.g., 10 µM).

    • Test compound.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 0.1% bovine serum albumin (BSA).

  • Procedure: The procedure is analogous to the nAChR binding assay described above, with appropriate adjustments for the specific radioligand and receptor preparation.

Serotonin 5-HT2A Receptor Binding Assay
  • Objective: To determine the binding affinity of a test compound for the serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]Ketanserin or [³H]MDL 100,907.

    • Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist, such as ketanserin or ritanserin (e.g., 1 µM).

    • Test compound.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Procedure: The procedure follows the same principles as the previously described binding assays.

Muscarinic Acetylcholine Receptor Binding Assay
  • Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

  • Materials:

    • Rat brain cortex homogenate (a rich source of various muscarinic receptor subtypes) or cell membranes from a cell line expressing a specific human muscarinic receptor subtype.

    • Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB) (a non-selective antagonist) or [³H]Pirenzepine (M1 selective).

    • Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (e.g., 1 µM).

    • Test compound.

    • Assay buffer: e.g., 50 mM Sodium Phosphate buffer, pH 7.4.

  • Procedure: The experimental workflow is similar to the other radioligand binding assays.

Visualizations

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound based on the activity of its derivatives, and a generalized workflow for determining receptor binding affinity.

G cluster_ligand 3,8-diazabicyclo[3.2.1]octane Derivative cluster_receptors Potential Target Receptors cluster_pathways Downstream Signaling Ligand Ligand nAChR nAChR (α4β2, α7) Ligand->nAChR Binds to D2R Dopamine D2R Ligand->D2R Binds to HT2AR Serotonin 5-HT2AR Ligand->HT2AR Binds to mAChR Muscarinic AChR Ligand->mAChR Binds to Ion Ion Flux (Na+, Ca2+) nAChR->Ion Gi Gi/o -> ↓cAMP D2R->Gi Gq Gq/11 -> PLC -> IP3/DAG HT2AR->Gq mAChR->Gq mAChR->Gi

Caption: Potential signaling pathways modulated by 3,8-diazabicyclo[3.2.1]octane derivatives.

G start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity with Scintillation Counter filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

References

A Comparative Analysis of Synthetic Routes to 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two distinct synthetic methods for producing a substituted 3,8-diaza-bicyclo[3.2.1]octane scaffold, a valuable building block in medicinal chemistry. The methods compared are a route to 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride and a route to its isomer, 8-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride . This analysis is based on published experimental data, focusing on reaction yields, conditions, and overall efficiency.

Comparison of Synthetic Methods

The two routes present different strategies for constructing the bicyclic amine. The first method starts from a substituted pyrrolidine derivative and builds the second ring, directly yielding the 3-methyl isomer. The second approach utilizes pyroglutamic acid as a chiral starting material to synthesize the 8-methyl isomer.

ParameterMethod 1: Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octaneMethod 2: Synthesis of 8-Methyl-3,8-diaza-bicyclo[3.2.1]octane from Pyroglutamic Acid
Starting Material 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloridePyroglutamic acid
Key Steps Cyclization with methylamineThiolactam formation, nitroenamine reduction and cyclization
Overall Yield Not explicitly stated, intermediate step yield is 32%Not explicitly stated, key intermediate yields are 78% and 77%
Final Product This compound8-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride
Reagents & Conditions NaHCO3, NaI, 40% aq. MeNH2 in CH3CN, 70°CLawesson's reagent, various reagents for subsequent steps, final salt formation with HCl in Et2O
Purification Silica gel chromatographyNot detailed for all steps, final product prepared by dissolving in HCl-Et2O

Experimental Protocols

Method 1: Synthesis of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane

This method involves the cyclization of a dichloropyrrolidine derivative with methylamine to form the bicyclic core.

Step 1: 3,8-diazabicyclo[3.2.1]octane derivative formation [1] In a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, a suspension of 3-methyl-8-(benzyloxymethyl)-cis-1-benzyl-2,5-dichloropyrrolidine hydrochloride (37.5g, 0.13mol) in acetonitrile (900mL) is prepared. The stirred suspension is heated to 50°C, and sodium bicarbonate (97g, 1.1mol) is added, followed by heating to 70°C. Sodium iodide (50g, 0.33mol) is then added, and the mixture is stirred for 5 minutes at 70°C. A solution of 40% aqueous methylamine (48mL, 0.55mol) in acetonitrile (850mL) is added dropwise over 75 minutes. After the addition is complete, the reaction is cooled to room temperature. The solid is filtered off, and the solvent is concentrated to approximately 800mL. The reaction mixture is poured into ethyl acetate (800mL) and washed with 1N NaOH (2x100mL). The aqueous phase is extracted with ethyl acetate (2x100mL). The combined organic phases are dried over Na2SO4 and concentrated. The residue is purified by silica gel chromatography (620g silica), eluting with 2.8% MeOH / 0.4% NH4OH in dichloromethane. The pure fractions are collected and concentrated to yield 8.76g (32% yield) of the target compound as a brown oil.

Step 2: Formation of this compound The protocol for the conversion of the free base to the dihydrochloride salt is not detailed in the provided information. Typically, this would involve dissolving the purified product in a suitable solvent and treating it with a solution of hydrochloric acid.

Method 2: Synthesis of 8-Methyl-3,8-diaza-bicyclo[3.2.1]octane from Pyroglutamic Acid

This synthetic route builds the desired bicyclic system starting from commercially available pyroglutamic acid.[2] This method has been reported as a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane.[2][3]

Synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane The synthesis is a multi-step process:

  • Commercially available pyroglutamic acid is converted to methyl 1-methyl-5-oxopyrrolidine-2-carboxylate.[2]

  • The resulting lactam is treated with Lawesson's reagent in anhydrous THF to yield the corresponding thiolactam in 78% yield.[2]

  • The key step involves the reduction and cyclization of a nitroenamine intermediate.[2][3]

  • The final free base product (compound 7 in the literature) is obtained as a thick oil in 77% yield.[2]

Formation of 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride [2] An analytical sample of the dihydrochloride salt is prepared by dissolving 80 mg of the final product in 1.4 mL of a 1 M HCl solution in diethyl ether. The resulting salt has a melting point of 308–310 °C.[2]

Synthetic Pathways Visualization

The logical flow of the two synthetic methods is depicted below.

SynthesisComparison cluster_0 Method 1: Synthesis of 3-Methyl Isomer cluster_1 Method 2: Synthesis of 8-Methyl Isomer A1 Substituted Pyrrolidine HCl B1 Cyclization with Methylamine A1->B1 NaHCO3, NaI CH3CN, 70°C C1 3-Methyl Free Base (32% yield) B1->C1 D1 Salt Formation C1->D1 HCl E1 3-Methyl-3,8-diaza-bicyclo [3.2.1]octane 2HCl D1->E1 A2 Pyroglutamic Acid B2 Thiolactam Formation (78% yield) A2->B2 Lawesson's reagent C2 Nitroenamine Reduction & Cyclization B2->C2 D2 8-Methyl Free Base (77% yield) C2->D2 E2 Salt Formation D2->E2 1M HCl in Et2O F2 8-Methyl-3,8-diaza-bicyclo [3.2.1]octane 2HCl E2->F2

Caption: Comparative flowchart of two synthetic routes to substituted 3,8-diaza-bicyclo[3.2.1]octanes.

Concluding Remarks

Both presented methods provide access to the 3,8-diaza-bicyclo[3.2.1]octane core, albeit with different methylation patterns. Method 1 directly addresses the synthesis of the 3-methyl isomer, though the provided information on yield is limited to an intermediate step. Method 2, starting from pyroglutamic acid, is described as an efficient route to the 8-methyl isomer with good yields reported for key transformations.

The choice of synthetic route will ultimately depend on the specific isomer required for downstream applications. For the synthesis of the 3-methyl variant, further optimization and detailed reporting of yields for all steps of Method 1 would be beneficial for a more thorough comparison. Researchers should consider the availability of starting materials, reagent costs, and overall step-count when selecting the most appropriate synthetic strategy. A third synthetic strategy involving the 1,3-dipolar cycloaddition of 3-oxidopyraziniums has been reported to produce various 3,8-diazabicyclo[3.2.1]octane derivatives in yields of 51-73%, suggesting another potential avenue for the synthesis of these scaffolds.[4][5]

References

A Comparative Guide to the In Vitro and In Vivo Effects of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological effects of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride and its structural analogs. Due to the limited publicly available data on this compound, this guide focuses on a closely related analog, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane , and compares its activity with other compounds targeting the nicotinic acetylcholine receptors (nAChRs) and neuropeptide Y (NPY) Y2 receptors. This document aims to provide a valuable resource for researchers interested in the therapeutic potential of this chemical scaffold.

Executive Summary

The 3,8-diazabicyclo[3.2.1]octane core structure is a key pharmacophore found in compounds targeting central nervous system receptors, notably nicotinic acetylcholine receptors and neuropeptide Y2 receptors. While specific experimental data for this compound is scarce, research on analogous compounds reveals significant potential for analgesic and other neurological applications. This guide synthesizes the available data, presenting it in a comparative format to aid in further research and development.

In Vitro Comparative Data

The following tables summarize the in vitro binding affinities of a key analog of this compound and other relevant compounds.

Table 1: Comparative In Vitro Binding Affinity for Nicotinic Acetylcholine Receptor α4β2 Subtype

CompoundReceptor SubtypeAssay TypeKi (nM)
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChR[3H]cytisine competition assay4.1 ± 0.21[1][2]
(-)-Epibatidineα4β2 nAChR[3H]cytisine competition assay0.042 ± 0.036
Nicotineα4β2 nAChRHigh-affinity binding~1[3]

Table 2: Comparative In Vitro Activity of Neuropeptide Y (NPY) Y2 Receptor Antagonists

CompoundReceptorAssay TypeIC50 (nM)
BIIE0246hY2RDisplacement of radiolabelled NPY3.3[4]
JNJ-5207787Y2RFunctional antagonist activity1.55 - 60 (Ki)

In Vivo Comparative Data

The in vivo analgesic effects of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane are summarized below.

Table 3: In Vivo Analgesic Activity in Mice

CompoundTest ModelDoseRouteEffect
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneHot Plate Test1 mg/kg[1][5][6]s.c.Significant increase in pain threshold, lasting for about 45 min[5][6]
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneAcetic Acid Abdominal Constriction Test5 mg/kgi.p.Good protection
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneAcetic Acid Abdominal Constriction Test20 mg/kgi.p.Completely prevented constrictions[1]

Signaling Pathways

The biological effects of these compounds are mediated through distinct signaling pathways.

Neuropeptide Y (NPY) Y2 Receptor Signaling

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[7][8] Activation of the Y2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane NPY NPY/PYY Y2R NPY Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

NPY Y2 Receptor Signaling Pathway
Nicotinic Acetylcholine Receptor (nAChR) α4β2 Signaling

The α4β2 nAChR is a ligand-gated ion channel.[3] Upon binding of an agonist like acetylcholine or a synthetic ligand, the channel opens, leading to a rapid influx of cations, primarily Na+ and Ca2+.[3] This influx causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent cellular responses.

nAChR_Signaling cluster_membrane Cell Membrane Ligand Agonist (e.g., Acetylcholine) nAChR α4β2 nAChR Ligand->nAChR Binds Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Action_Potential->Cellular_Response

α4β2 nAChR Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro: [3H]cytisine Competition Binding Assay for α4β2 nAChR

This protocol is adapted from studies characterizing ligands for the α4β2 nicotinic acetylcholine receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR subtype.

Materials:

  • Rat cerebral cortical membranes (source of α4β2 nAChRs)

  • [3H]cytisine (radioligand)

  • Test compound (e.g., 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)

  • (-)-Nicotine (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat cerebral cortical membranes according to standard laboratory procedures.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]cytisine (final concentration ~1 nM), and 50 µL of various concentrations of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of (-)-nicotine (e.g., 10 µM) instead of the test compound.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 100-200 µg of protein).

  • Incubate the plate at 4°C for 75 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]cytisine) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - Membranes - [3H]cytisine - Test Compound B Incubate Reagents (4°C, 75 min) A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Workflow for [3H]cytisine Binding Assay
In Vivo: Mouse Hot Plate Test

This protocol is a standard method for assessing central analgesic activity.

Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)

  • Test compound (e.g., 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)

  • Vehicle control (e.g., saline)

  • Stopwatch

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • The analgesic effect is expressed as the increase in the latency time compared to the baseline or the vehicle-treated group.

In Vivo: Mouse Acetic Acid Abdominal Constriction (Writhing) Test

This is a common method for screening peripheral analgesic activity.

Objective: To assess the analgesic effect of a test compound by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Swiss-Webster mice (20-25 g)

  • Test compound (e.g., 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane)

  • Vehicle control (e.g., saline)

  • 0.6% acetic acid solution

  • Observation chambers

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal).

  • After a specific pretreatment time (e.g., 30 minutes), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-15 minutes.

  • The analgesic effect is calculated as the percentage inhibition of writhes in the test group compared to the vehicle-treated control group.

Analgesic_Testing_Workflow cluster_hot_plate Hot Plate Test cluster_writhing Writhing Test HP1 Baseline Latency HP2 Administer Compound HP1->HP2 HP3 Measure Post-treatment Latency HP2->HP3 WT1 Administer Compound WT2 Inject Acetic Acid WT1->WT2 WT3 Count Writhes WT2->WT3

In Vivo Analgesic Testing Workflow

Conclusion

The 3,8-diazabicyclo[3.2.1]octane scaffold represents a promising starting point for the development of novel therapeutics targeting nAChRs and NPY Y2 receptors. The available data on analogs, particularly 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrate potent in vitro activity and significant in vivo analgesic effects. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such research endeavors.

References

Limited Receptor Selectivity Profile of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane Dihydrochloride and Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Receptor Binding Data

Quantitative binding data for 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride is scarce. One study qualitatively noted that it has "significantly diminished affinity for α7 nAChR". In contrast, various other 3- and 8-substituted analogs display high affinity for different receptor subtypes, particularly the α4β2 nicotinic acetylcholine receptor and the µ-opioid receptor. The following table summarizes the available data for the target compound and provides a comparative view with its structural analogs.

CompoundReceptor SubtypeBinding Affinity (Kᵢ) / Functional Activity (EC₅₀)
This compound α7 nAChRSignificantly diminished affinity
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChR4.1 nM (Kᵢ)[1]
8-propionyl-3-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octaneµ-opioid0.39 nM (EC₅₀)[2][3]
3-propionyl-8-(3-phenylpropyl)-3,8-diazabicyclo[3.2.1]octaneµ-opioid0.26 nM (EC₅₀)[2][3]
3-(cinnamyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octaneµ-opioid55.2 nM (Kᵢ)

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the receptor selectivity profile of compounds like this compound.

Radioligand Competition Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 Subtype)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human α4β2 nAChR.

  • Radioligand: [³H]cytisine or another suitable high-affinity α4β2 nAChR ligand.

  • Test Compound: this compound or other analogs.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α4β2 agonist or antagonist (e.g., nicotine or epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay for µ-Opioid Receptor (cAMP Accumulation)

This assay measures the functional activity of a test compound by quantifying its effect on the cyclic AMP (cAMP) signaling pathway, which is modulated by G-protein coupled receptors like the µ-opioid receptor.

Materials:

  • Cell Line: A cell line stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, FRET, or ELISA-based).

  • Test Compound: this compound or other analogs.

  • Reference Agonist: A known µ-opioid receptor agonist (e.g., DAMGO or morphine).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

Procedure:

  • Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the cells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. The EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect) are determined by non-linear regression analysis.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical signaling pathway for a G-protein coupled receptor and a standard experimental workflow for a radioligand binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor µ-Opioid Receptor (GPCR) G_Protein Gαi/o, Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., 3,8-diazabicyclo- [3.2.1]octane analog) Ligand->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: G-protein coupled receptor (GPCR) signaling pathway for a µ-opioid receptor agonist.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]cytisine) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC₅₀ & Kᵢ Quantification->Data_Analysis

Caption: Experimental workflow for a radioligand competition binding assay.

References

benchmarking 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride against known receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel compounds incorporating the 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane scaffold, benchmarked against established Neuropeptide Y (NPY) Y2 receptor antagonists. The focus of this guide is to present objective performance data based on key experimental assays, offering a clear comparative framework for researchers in the fields of neuroscience, metabolic disorders, and drug discovery.

The NPY Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a presynaptic autoreceptor that modulates neurotransmitter release.[1] It is widely expressed in both the central and peripheral nervous systems and is implicated in various physiological processes, including appetite regulation, anxiety, and memory.[2][3] Antagonism of the Y2 receptor is a promising therapeutic strategy for conditions such as obesity, mood disorders, and epilepsy.[3][4]

This guide will focus on JNJ-31020028, a selective and brain-penetrant NPY Y2 receptor antagonist that features the 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane core structure, and compare its performance with BIIE 0246, a widely used, potent, and highly selective non-peptide Y2 receptor antagonist.[2][5][6]

Data Presentation: Quantitative Comparison of NPY Y2 Receptor Antagonists

The following tables summarize the in vitro pharmacological profiles of JNJ-31020028 and BIIE 0246, focusing on their binding affinity and functional potency at the human and rat NPY Y2 receptors.

Table 1: In Vitro Receptor Binding Affinity

CompoundTarget ReceptorAssay TypeRadioligandIC50pIC50KiSource(s)
JNJ-31020028 Human Y2Radioligand Binding[¹²⁵I]PYY-8.07-[5][7]
Rat Y2Radioligand Binding[¹²⁵I]PYY-8.22-[5][7]
BIIE 0246 Human Y2Radioligand Binding[¹²⁵I]PYY₃₋₃₆~15 nM--[8]
Rat Y2Radioligand Binding[¹²⁵I]PYY₃₋₃₆15 ± 3 nM--[8]
Human Y2 (SMS-KAN cells)Radioligand Binding[¹²⁵I]-NPY3.3 nM--[2]

Table 2: In Vitro Functional Antagonist Potency

CompoundTarget ReceptorFunctional AssayAgonistpKBSource(s)
JNJ-31020028 Human Y2Calcium MobilizationPYY8.04[5]
BIIE 0246 Rat Y2Functional Bioassay (Rat Vas Deferens)NPY-[2]

Table 3: Receptor Subtype Selectivity

CompoundSelectivity ProfileSource(s)
JNJ-31020028 >100-fold selective for Y2 over human Y1, Y4, and Y5 receptors.[7][9]
BIIE 0246 >650-fold selective for Y2 over Y1, Y4, and Y5 receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the characterization of NPY Y2 receptor antagonists.

1. Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity (IC50, Ki) of a test compound for the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.[1]

  • Principle: This assay quantifies the competition between an unlabeled test compound and a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY) for binding to the Y2 receptor expressed in a cell membrane preparation. The amount of bound radioactivity decreases as the concentration of the unlabeled competitor increases.[1]

  • General Protocol:

    • Membrane Preparation:

      • Culture cells stably expressing the human or rat NPY Y2 receptor.

      • Harvest and wash the cells in ice-cold PBS.

      • Homogenize the cells in a lysis buffer and centrifuge at low speed to remove nuclei.

      • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

      • Resuspend the membrane pellet in an appropriate assay buffer.[1][10]

    • Assay Procedure:

      • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]PYY), and varying concentrations of the unlabeled test compound.

      • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

      • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of an unlabeled NPY ligand.

    • Separation and Detection:

      • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[10]

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

2. cAMP Functional Assay

  • Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Principle: The NPY Y2 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase upon activation by an agonist. This leads to a decrease in intracellular cAMP levels. An antagonist will prevent this agonist-induced decrease.[11][12]

  • General Protocol:

    • Cell Preparation:

      • Plate cells stably expressing the NPY Y2 receptor (e.g., CHO-hY2R) in a 96-well plate and grow to confluence.[11]

    • Assay Procedure:

      • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • Add varying concentrations of the antagonist test compound and incubate.

      • Add a fixed concentration of an NPY receptor agonist (e.g., NPY or PYY) along with forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

      • Incubate to allow for modulation of cAMP levels.[11]

    • cAMP Measurement:

      • Lyse the cells to release intracellular cAMP.

      • Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[11][13]

    • Data Analysis:

      • Plot the measured cAMP concentration against the logarithm of the antagonist concentration.

      • Determine the IC50 value for the antagonist's ability to reverse the agonist-induced cAMP inhibition.

      • The antagonist's potency can be expressed as a pKB value, calculated from the IC50 and the agonist concentration used.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

NPY_Y2_Receptor_Signaling_Pathway NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Gi_protein Gi/o Protein (α, βγ subunits) Y2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC αi subunit inhibits Neurotransmitter Neurotransmitter Release Gi_protein->Neurotransmitter βγ subunits inhibit (e.g., Ca²⁺ channels) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: NPY Y2 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Y2R-expressing Cell Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radioligand (e.g., [¹²⁵I]PYY) Radioligand->Incubation Compound Test Antagonist (Varying Conc.) Compound->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ / Ki) Counting->Analysis

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, a chemical classified as an irritant that may be harmful by ingestion or inhalation.[1][2][3] Adherence to these protocols is essential to mitigate risks and comply with federal, state, and local regulations.[1]

Essential Safety and Handling Information

Before handling this compound, it is crucial to be aware of its hazards and the necessary safety precautions. The toxicological properties of this compound have not been fully investigated.[1]

Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Irritant: Causes skin and serious eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4] Use only in a well-ventilated area or in a chemical fume hood.[1][2] Avoid contact with skin, eyes, and clothing.[1][3]Wear protective safety goggles or a face shield.[1][4] Wear chemical-resistant gloves.[1][4] Wear protective clothing and chemical-resistant boots.[1]
Harmful: May be harmful if swallowed or inhaled.[1][2]Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][5]Ensure access to an eyewash station and safety shower.[1][5]
Step-by-Step Disposal Protocol for Unused or Waste Product

The recommended disposal method for this compound is incineration at an approved hazardous waste disposal facility.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[4][6]

1. Waste Identification and Classification:

  • Treat all unused or contaminated this compound as hazardous waste.[7]

2. Container Preparation and Labeling:

  • Use a designated, compatible, and leak-proof container for waste collection. The original container is often a suitable choice.[7][8]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date you begin accumulating the waste.[8][9]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area.[10]

  • Keep the container tightly closed except when adding waste.[1][10]

  • Do not mix this waste with incompatible chemicals.[9]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[4][10]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Protocol for Spills and Contaminated Materials

In the event of a spill, prioritize safety and follow these steps:

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[1]

3. Contain and Clean the Spill:

  • For solid material, carefully scoop it up to avoid creating dust.[1]

  • For liquid spills, use an inert absorbent material to contain and collect the substance.[1][2]

  • Place all spilled material and contaminated absorbents into a suitable, closed container for disposal.[1][11]

4. Decontaminate and Ventilate:

  • Ventilate the area and wash the spill surface after the material has been completely removed.[1]

  • Dispose of all cleanup materials as hazardous waste.[7]

Disposal of Empty Containers

An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.[7]

1. Triple Rinsing:

  • To decontaminate the empty container, triple rinse it with a solvent capable of removing the chemical residue.[7][12]

  • Collect the rinsate (the solvent used for rinsing) and manage it as hazardous waste.[12]

2. Final Disposal:

  • Once triple-rinsed, the container can be disposed of as non-hazardous solid waste.

  • Before disposal, deface or remove the original label to prevent misidentification.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_container Empty Container start Unused Product or Waste is_hazardous Is the waste hazardous? start->is_hazardous empty_container Empty Container? start->empty_container hazardous_waste Collect in Labeled, Compatible Container is_hazardous->hazardous_waste Yes store_waste Store in Satellite Accumulation Area hazardous_waste->store_waste contact_ehs Contact EHS for Incineration store_waste->contact_ehs triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container

References

Personal protective equipment for handling 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride (CAS No: 52407-92-8). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields or a face shield are essential to prevent eye contact.[1][2]

  • Hand Protection: Chemical-resistant gloves must be worn.[1][3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]

  • Skin and Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.[1][3] In case of potential splashing, chemical-resistant boots may be necessary.[3]

  • Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation or when dust formation is possible.[1][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the standard workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Ensure Proper Ventilation (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound Carefully (Avoid Dust Formation) prep_setup->handle_weigh Proceed When Ready handle_dissolve Dissolve or Mix as Required handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces handle_dissolve->post_decon After Experiment post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Collect Waste in a Suitable, Closed Container post_wash->disp_waste After Cleanup disp_dispose Dispose of Waste According to Local Regulations disp_waste->disp_dispose

Standard Handling Workflow

Operational and Disposal Plans

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is between 0-8°C.

Spill Management: In the event of a spill, wear appropriate respiratory protection, impervious boots, and heavy rubber gloves.[3] Scoop up the solid material or absorb any liquid with an inert material and place it into a suitable container for disposal.[3] After the material has been collected, ventilate the area and wash the spill site.[3] Do not let the product enter drains.[2]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration.[1][4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing and shoes.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Call a physician.[1]

Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][3] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Alternatively, a licensed professional waste disposal service can be used.[2] Do not dispose of down the drain.[5] Contaminated packaging should be disposed of as unused product.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.